Product packaging for Ergothioneine-d9(Cat. No.:)

Ergothioneine-d9

Cat. No.: B12412130
M. Wt: 238.36 g/mol
InChI Key: SSISHJJTAXXQAX-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ergothioneine-d9 is a useful research compound. Its molecular formula is C9H15N3O2S and its molecular weight is 238.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O2S B12412130 Ergothioneine-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

238.36 g/mol

IUPAC Name

3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate

InChI

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/i1D3,2D3,3D3

InChI Key

SSISHJJTAXXQAX-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C(CC1=CNC(=S)N1)C(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Ergothioneine-d9: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Deuterated Amino Acid Thiolactone and its Role in Modern Research

Introduction

Ergothioneine-d9 is the deuterated form of L-Ergothioneine, a naturally occurring amino acid derivative of histidine containing a sulfur atom on the imidazole ring.[1] As a stable, isotopically labeled compound, this compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of this compound, its chemical structure, a plausible synthetic pathway, its application in experimental protocols, and the critical signaling pathways influenced by its biologically active form, L-Ergothioneine.

Chemical Structure and Properties

Ergothioneine is a thiourea derivative of histidine and exists predominantly in its thione tautomeric form at physiological pH, which contributes to its significant stability and resistance to auto-oxidation.[2] The key structural feature of this compound is the substitution of the nine hydrogen atoms of the trimethylammonium group with deuterium atoms. This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for quantitative mass spectrometry assays.

The chemical structure of this compound is depicted below:

This compound Chemical Structure

synthesis_pathway Histidine L-Histidine Thiohistidine 2-Thio-L-histidine Histidine->Thiohistidine Thiolation Ergothioneine_d9 This compound Thiohistidine->Ergothioneine_d9 Exhaustive Methylation CD3I Deuterated Methyl Iodide (CD₃I) CD3I->Ergothioneine_d9 Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergothioneine Ergothioneine Keap1_Nrf2 Keap1-Nrf2 Complex Ergothioneine->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates MAPK_pathway Ergothioneine Ergothioneine MAPK MAPK Ergothioneine->MAPK Inhibits Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

References

The Synthesis and Isotopic Labeling of Ergothioneine-d9: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergothioneine, a naturally occurring sulfur-containing amino acid, is a potent antioxidant with significant cytoprotective properties. Its unique stability and specific cellular uptake mechanism have made it a compound of great interest in pharmaceutical and nutraceutical research. Isotopically labeled ergothioneine, particularly the deuterated form Ergothioneine-d9, serves as an indispensable internal standard for accurate quantification in complex biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of this compound, detailing both chemical and biosynthetic methodologies. It includes structured data on yields and purity, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers in their drug development and scientific endeavors.

Introduction

Ergothioneine (EGT) is a unique thiol derivative of histidine, notable for its existence predominantly in the thione tautomeric form at physiological pH, which confers exceptional resistance to auto-oxidation.[1] Synthesized by various fungi and bacteria, EGT is obtained by humans exclusively through dietary intake and is actively transported into cells by the specific transporter OCTN1 (Organic Cation Transporter Novel 1).[2] Its accumulation in tissues prone to oxidative stress underscores its physiological importance as a potent antioxidant.

The precise quantification of ergothioneine in biological samples is crucial for understanding its pharmacokinetics, metabolism, and role in health and disease. Isotope dilution mass spectrometry (ID-MS) is the gold standard for such quantitative analyses, and the availability of a stable, isotopically labeled internal standard is paramount. This compound, in which the nine protons of the three methyl groups on the α-amino group are replaced with deuterium, is an ideal internal standard due to its chemical identity to the native compound and its distinct mass shift, which prevents cross-signal interference.

This guide explores the primary methods for obtaining this compound: chemical synthesis and biosynthetic production through engineered microorganisms.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves the quaternization of the α-amino group of a suitable precursor, 2-thiohistidine, using a deuterated methylating agent.

Synthetic Workflow

The general chemical synthesis workflow for this compound can be visualized as a two-step process starting from L-histidine.

Chemical Synthesis Workflow of this compound A L-Histidine B 2-Thiohistidine A->B Thiolation C This compound B->C Perdeuteromethylation (CD3I)

A simplified workflow for the chemical synthesis of this compound.
Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Thio-L-histidine

This protocol is adapted from the procedure described by Erdelmeier et al., 2012.

  • Reaction Setup: Dissolve L-histidine monohydrochloride monohydrate in deionized water and cool the solution to 0°C in an ice bath.

  • Bromination: Add bromine dropwise to the cooled solution.

  • Thiolation: After a short stirring period, add L-cysteine to the reaction mixture.

  • Heating and Cyclization: Stir the solution at 0°C for 1 hour, then heat to 95°C to facilitate the formation of 2-thiohistidine.

  • Purification: The product can be purified by recrystallization.

Protocol 2.2.2: Synthesis of this compound via Perdeuteromethylation

This proposed protocol is based on general methylation procedures for amino acids.

  • Dissolution: Dissolve 2-Thio-L-histidine in a suitable solvent, such as a mixture of water and methanol.

  • Basification: Add a base, such as potassium carbonate, to deprotonate the amino group.

  • Deuteromethylation: Add deuterated methyl iodide (CD₃I) in excess to the reaction mixture. The reaction is typically carried out at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, quench any remaining methyl iodide with a suitable reagent. The crude product is then worked up to remove salts and other impurities.

  • Purification: Purify the crude this compound using preparative high-performance liquid chromatography (HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of formic acid is commonly used.

  • Characterization: Confirm the identity and isotopic purity of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data
ParameterValue/RangeCitation
Purity (Post-Purification) >98%[3]
Isotopic Enrichment >99 atom % D-
Overall Yield Variable, dependent on scale and optimization-

Biosynthesis of this compound

The biosynthesis of this compound can be achieved by culturing genetically engineered microorganisms capable of producing ergothioneine in a medium containing deuterated precursors. This method offers a potentially more sustainable and stereospecific route to the desired labeled compound.

Biosynthetic Pathways

Ergothioneine biosynthesis has been elucidated in several microorganisms, with two main pathways identified in bacteria and fungi.

Bacterial Pathway (e.g., Mycobacterium smegmatis)

Bacterial Ergothioneine Biosynthesis Pathway Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine Methylation (SAM) Hercynyl_GCS Hercynyl-γ-glutamylcysteine sulfoxide Hercynine->Hercynyl_GCS Sulfur transfer GGC γ-Glutamyl-cysteine GGC->Hercynyl_GCS Hercynyl_CS Hercynylcysteine sulfoxide Hercynyl_GCS->Hercynyl_CS Glutamate removal Ergothioneine Ergothioneine Hercynyl_CS->Ergothioneine C-S bond cleavage EgtD EgtD EgtD->Histidine EgtA EgtA EgtA->GGC EgtB EgtB EgtB->Hercynine EgtC EgtC EgtC->Hercynyl_GCS EgtE EgtE EgtE->Hercynyl_CS Fungal Ergothioneine Biosynthesis Pathway Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine Methylation (SAM) Hercynyl_CS Hercynylcysteine sulfoxide Hercynine->Hercynyl_CS Sulfur transfer Cysteine L-Cysteine Cysteine->Hercynyl_CS Ergothioneine Ergothioneine Hercynyl_CS->Ergothioneine C-S bond cleavage Egt1_methyl Egt1 (Methyltransferase domain) Egt1_methyl->Histidine Egt1_sulfox Egt1 (Sulfoxide synthase domain) Egt1_sulfox->Hercynine Egt2 Egt2 Egt2->Hercynyl_CS Ergothioneine's Antioxidant and Signaling Roles cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation SIRT1 SIRT1 SIRT1->Nrf2 Deacetylation & Activation Ergothioneine Ergothioneine Ergothioneine->ROS Direct Scavenging Ergothioneine->Keap1 Inhibition Ergothioneine->SIRT1 Activation OCTN1 OCTN1 Transporter

References

An In-Depth Technical Guide to Ergothioneine-d9: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine is a naturally occurring amino acid and antioxidant synthesized by certain bacteria and fungi. Its unique stability and potent cytoprotective properties have made it a subject of increasing interest in biomedical research and drug development. Ergothioneine-d9, a deuterated analog, serves as an invaluable tool for the accurate quantification of endogenous ergothioneine in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its role in relevant biological pathways.

Physical and Chemical Properties

This compound is a stable, isotopically labeled version of L-ergothioneine, where nine hydrogen atoms on the trimethylated amine group are replaced with deuterium. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher mass, making it an ideal internal standard for mass spectrometry-based quantification.

PropertyValueSource(s)
Chemical Name (αS)-α-Carboxy-2,3-dihydro-N,N,N-tri(methyl-d3)-2-thioxo-1H-imidazole-4-ethanaminium Inner Salt[1]
Synonyms L-(+)-Ergothioneine-d9, 2-Mercaptohistidine Betaine-d9[1]
Molecular Formula C₉H₆D₉N₃O₂S[1]
Molecular Weight 238.35 g/mol [1]
CAS Number 497-30-3 (Unlabeled)[1]
Appearance White to off-white solid[2]
Melting Point >230°C (decomposes)
Solubility Water (50 mg/mL), Methanol (Slightly)[3]
Purity Typically >95% (HPLC)[4]
Isotopic Enrichment Deuterium incorporation is typically high, with specific values provided in the Certificate of Analysis from the supplier.[1]
Storage Conditions -20°C or -80°C, sealed, away from moisture.[3]

Experimental Protocols

Quantification of Ergothioneine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a sensitive method for the quantification of L-ergothioneine in human plasma and erythrocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

a. Sample Preparation (Protein Precipitation) [5][6]

  • To 50 µL of plasma or erythrocyte lysate, add 200 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography Conditions [5][6]

  • LC System: A high-performance liquid chromatography system.

  • Column: Alltime C18 (150 mm × 2.1 mm, 5 µm) or equivalent.[5][6]

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.45 mL/min.[5][6]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

c. Mass Spectrometry Conditions [5][6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Ergothioneine: m/z 230 → 127.[5][6]

    • This compound: m/z 239 → 127.[5][6]

  • Optimization: Ion source parameters such as spray voltage, ion source temperature, and gas flows should be optimized for maximum signal intensity.

d. Quantification

A calibration curve is constructed by plotting the peak area ratio of L-ergothioneine to this compound against the concentration of L-ergothioneine standards. The concentration of L-ergothioneine in the samples is then determined from this calibration curve.

NMR Spectroscopic Analysis of Ergothioneine

This protocol outlines the sample preparation for the analysis of ergothioneine in biological samples using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

a. Sample Preparation (Metabolite Extraction) [8]

  • For plasma or whole blood, mix the sample with methanol (1:2 v/v).

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 13,400 x g for 40 minutes.

  • Transfer the clear supernatant to a new vial and dry under a stream of nitrogen gas.

  • Reconstitute the dried sample in a phosphate buffer in D₂O (e.g., 100 mM, pH 7.4) containing an internal standard (e.g., TSP or maleic acid).[8]

  • Transfer the solution to an NMR tube for analysis.

b. NMR Acquisition Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: 1D ¹H NMR with water suppression.

  • Key Parameters: Acquisition time, pulse delay, and number of scans should be optimized for desired signal-to-noise ratio.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing p1 Biological Sample (Plasma, Erythrocytes) p2 Add Acetonitrile & This compound (IS) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 LC-MS/MS Analysis p5->a1 d1 Peak Integration a1->d1 d2 Calculate Area Ratio (Ergothioneine / IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for Ergothioneine Quantification using LC-MS/MS.

Ergothioneine in the Cellular Antioxidant Defense Network

signaling_pathway cluster_stress Cellular Stress cluster_defense Antioxidant Defense cluster_quantification Research Application ROS Reactive Oxygen Species (ROS) EGT Ergothioneine ROS->EGT Scavenging GSH Glutathione ROS->GSH Scavenging NRF2 NRF2 EGT->NRF2 Activates MassSpec Mass Spectrometry EGT->MassSpec Endogenous Levels ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Upregulates Expression AntioxidantEnzymes->ROS Neutralizes EGT_d9 This compound (Tracer/Internal Standard) EGT_d9->MassSpec Quantifies

Caption: Ergothioneine's role in cellular antioxidant pathways.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and biomedical research. Its physical and chemical properties make it an excellent internal standard for the accurate and precise quantification of ergothioneine in various biological samples. The detailed experimental protocols provided in this guide offer a starting point for the implementation of robust analytical methods. Furthermore, the visualization of its involvement in cellular antioxidant pathways highlights the importance of ergothioneine in maintaining cellular health and its potential as a therapeutic target.

References

A Technical Guide to Ergothioneine-d9: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated form of Ergothioneine, Ergothioneine-d9, covering its fundamental molecular properties, the analytical methods for its characterization, and its relevance in biological systems, particularly concerning its antioxidant and neuroprotective roles.

Core Molecular Data

This compound is a stable, isotopically labeled form of L-Ergothioneine, a naturally occurring amino acid derivative. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in complex biological matrices. The key molecular properties are summarized below.

PropertyThis compoundL-Ergothioneine
Molecular Formula C₉H₆D₉N₃O₂SC₉H₁₅N₃O₂S[1][2][3][4]
Molecular Weight 238.36 g/mol [5][6]229.30 g/mol [1][2][3][4]
IUPAC Name (2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate[5][6](2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate[2]
CAS Number (unlabeled) 497-30-3[7]497-30-3[2][3][4]

Experimental Protocols for Molecular Weight Determination and Quantification

The precise determination of the molecular weight of Ergothioneine and its deuterated analogue is critical for their use in research and clinical settings. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Methodology: LC-MS/MS for Ergothioneine Analysis

This protocol provides a general framework for the quantification of ergothioneine in biological samples using this compound as an internal standard.

1. Sample Preparation:

  • Extraction: For blood samples, red blood cells are lysed using hypotonic shock with cold water. Proteins and other high molecular weight components are removed by centrifugation through a molecular weight cut-off filter (e.g., 10 kDa) at 4°C. For cosmetic or mushroom samples, extraction is typically performed using methanol or an ethanol/water mixture, followed by centrifugation and filtration to remove particulate matter.[3][4]

  • Internal Standard Spiking: A known concentration of this compound is added to the extracted sample prior to analysis. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.[2]

  • Column: A C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly employed for separation.[1][2]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[1][6]

  • Flow Rate: The flow rate is optimized based on the column dimensions and particle size, typically in the range of 0.2-0.4 mL/min.[2][6]

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[2]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1][2]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Ergothioneine and this compound. For example, a transition for derivatized hercynine (a precursor to ergothioneine) is m/z 270.28→95.[3]

  • Data Analysis: The peak area ratio of the analyte (Ergothioneine) to the internal standard (this compound) is used to construct a calibration curve from which the concentration of ergothioneine in the sample is determined.

G LC-MS/MS Workflow for Ergothioneine Quantification cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Biological Sample (e.g., Blood, Tissue) Extraction Extraction of Analytes Sample->Extraction Spiking Spiking with This compound (IS) Extraction->Spiking Injection Injection into LC System Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification Detection->Quantification

LC-MS/MS workflow for ergothioneine quantification.

Biological Significance and Signaling Pathways

Ergothioneine is recognized as a potent antioxidant and cytoprotectant.[8] It is not synthesized by humans and must be obtained through dietary sources, with mushrooms being a particularly rich source.[5] The specific transporter, OCTN1 (Organic Cation Transporter Novel Type 1), facilitates its uptake and accumulation in tissues susceptible to oxidative stress.[2][5]

Antioxidant and Neuroprotective Mechanisms

Ergothioneine exerts its protective effects through multiple mechanisms:

  • Direct Scavenging of Reactive Oxygen Species (ROS): It directly neutralizes harmful free radicals.

  • Chelation of Metal Ions: By binding to metal ions like copper and iron, it prevents them from participating in reactions that generate ROS.

  • Modulation of Signaling Pathways: Ergothioneine can influence key cellular signaling pathways involved in the oxidative stress response.

A critical pathway modulated by ergothioneine is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway . Under conditions of oxidative stress, ergothioneine can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their increased expression. This enhances the cell's endogenous antioxidant capacity.

G Ergothioneine's Role in the Nrf2/ARE Antioxidant Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Ergothioneine Ergothioneine Ergothioneine->Nrf2_Keap1 Promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Ergothioneine's role in the Nrf2/ARE antioxidant pathway.

In the context of neuroprotection, ergothioneine has been shown to protect neuronal cells from damage induced by neurotoxins and beta-amyloid peptides.[9][10] Its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising agent for mitigating neurodegenerative processes.[11] Studies have indicated that ergothioneine can reduce neuronal cell death by regulating oxidative and antioxidative enzymes.[12]

This technical guide provides a foundational understanding of this compound, from its basic chemical properties to its application in sophisticated analytical techniques and its significant biological roles. For professionals in drug development and research, the use of deuterated standards like this compound is indispensable for the accurate assessment of ergothioneine's pharmacokinetics and its potential as a therapeutic agent.

References

The Advent of Deuterated Ergothioneine: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterated ergothioneine, a stable isotope-labeled variant of the naturally occurring antioxidant, ergothioneine. It delves into the historical context of its development, driven by the broader application of deuterium in metabolic studies and drug discovery. This document details the enzymatic synthesis of deuterated ergothioneine, outlines analytical methodologies for its detection and quantification, and explores its role in elucidating the biological pathways of its non-deuterated counterpart. Particular focus is given to the ergothioneine-specific transporter, SLC22A4 (OCTN1), and the Keap1-Nrf2 antioxidant response pathway. While direct comparative pharmacokinetic data between deuterated and non-deuterated ergothioneine remains limited in publicly accessible literature, this guide consolidates available data on ergothioneine's bioavailability and pharmacokinetics to provide a foundational understanding for researchers.

Introduction: The Rationale for Deuteration

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has become a pivotal tool in pharmaceutical research and development. This strategy, often termed "deuterium switching," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This increased stability can significantly alter the pharmacokinetic profile of a molecule by slowing its rate of metabolism.[1][2][3] The potential benefits of this modification include:

  • Improved Metabolic Stability: A reduced rate of metabolic breakdown can lead to a longer drug half-life.[4]

  • Enhanced Bioavailability: Slower first-pass metabolism can increase the overall exposure of the body to the active compound.[5]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[2]

  • Lower Dosing Requirements: A longer half-life and increased exposure may allow for lower or less frequent dosing, improving patient compliance.

Ergothioneine, a sulfur-containing histidine derivative, is a potent antioxidant synthesized by fungi and certain bacteria.[5] Humans and other animals acquire it exclusively through diet.[6] Its accumulation in tissues prone to high oxidative stress, facilitated by a specific transporter, suggests a significant physiological role.[7] The development of deuterated ergothioneine (e.g., Ergothioneine-d3, Ergothioneine-d9) has been primarily driven by its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its identical chemical properties but distinct mass allow for precise quantification of the non-deuterated form in complex biological matrices. Furthermore, its use in metabolic studies helps to trace the fate of ergothioneine in vivo.[10]

Discovery and History

The history of deuterated ergothioneine is intrinsically linked to the broader timelines of ergothioneine's discovery and the advent of stable isotope labeling in scientific research.

  • 1909: Ergothioneine was first discovered and isolated from the ergot fungus Claviceps purpurea by Charles Tanret.[11]

  • 1931: Harold Urey discovered deuterium, a discovery for which he was awarded the Nobel Prize in Chemistry in 1934.[1]

  • 1930s-1940s: The pioneering work of Rudolf Schoenheimer and David Rittenberg established the use of stable isotopes, including deuterium and nitrogen-15, as tracers to study metabolic pathways, demonstrating the dynamic state of body constituents.[10] Their experiments with deuterated amino acids were foundational to modern metabolic research.[10]

  • 1970s: The first patents for deuterated molecules as therapeutic agents were granted in the United States, marking the beginning of the "deuterated drug" concept.[1]

While the precise date and researchers behind the first synthesis of deuterated ergothioneine are not well-documented in seminal publications, its development logically follows the establishment of deuteration as a tool for metabolic tracing and as an essential component for isotope dilution mass spectrometry. The synthesis of stable isotopically labeled hercynine-d3, a direct precursor, and its subsequent enzymatic conversion to ergothioneine-d3, represents a key milestone in making this research tool available.[12]

Quantitative Data: Pharmacokinetics and Bioavailability

However, extensive research has been conducted on the bioavailability and pharmacokinetics of non-deuterated ergothioneine, which provides a crucial baseline for understanding its behavior in the body.

ParameterSpeciesDose and RouteFindingReference(s)
Bioavailability HumanOral (from mushroom powder)Ergothioneine is bioavailable, with uptake observed in red blood cells post-consumption.[6][12]
Absorption HumanOral (pure ergothioneine)Rapidly absorbed with significant elevations in plasma and whole blood concentrations.[13]
Uptake Human (in vitro)10-100 µM in RBCsTime-dependent uptake into red blood cells, with the highest concentration observed after 30 minutes.
Excretion HumanOral (pure ergothioneine)Avidly retained by the body with low urinary excretion (<4% of administered dose).[13]
Metabolism HumanOral (pure ergothioneine)Levels of hercynine and S-methyl-ergothioneine in whole blood are highly correlated with ergothioneine levels, suggesting they are metabolites.[13][14]
Distribution MouseOral (35 & 70 mg/kg/day)Primarily concentrates in the liver and whole blood, with accumulation also in the spleen, kidney, lung, heart, intestines, eye, and brain.[15]
Pharmacokinetics Rat2 mg/kg IVIn a control group, the total body clearance (CL) was 0.35 L/h/kg and the volume of distribution at steady state (Vss) was 1.13 L/kg.[16]
Table 1: Summary of Pharmacokinetic and Bioavailability Data for Non-Deuterated Ergothioneine
ParameterDeuterated ErgothioneineNon-Deuterated Ergothioneine
Bioavailability Data Not AvailableReadily bioavailable from dietary sources[6][12]
Half-life (t½) Data Not AvailableLong, due to avid retention[13]
Clearance (CL) Data Not Available0.35 L/h/kg (in rats, IV)[16]
Volume of Distribution (Vss) Data Not Available1.13 L/kg (in rats, IV)[16]
Stability Data Not AvailableHighly stable at physiological pH and resistant to autoxidation[17][18]
Table 2: Comparative Data Summary (Theoretical vs. Available)

Experimental Protocols

Synthesis of Deuterated Ergothioneine (ESH-d3)

The synthesis of deuterated ergothioneine can be achieved through a chemoenzymatic process. This involves the chemical synthesis of the deuterated precursor, hercynine-d3, followed by an enzymatic reaction to yield ergothioneine-d3.[12]

Step 1: Synthesis of Hercynine-d3 (Precursor)

This protocol is adapted from methods for synthesizing hercynine and its analogs.[12]

  • Starting Material: L-histidine methyl ester dihydrochloride.

  • Methylation: Dissolve L-histidine methyl ester dihydrochloride in methanol.

  • Add a suitable base (e.g., sodium hydroxide) to neutralize the hydrochloride.

  • Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in excess.

  • Stir the reaction at room temperature for 24-48 hours. The reaction involves the quaternization of the amino group.

  • Work-up: Remove the solvent under reduced pressure. The residue will contain hercynine-d3 methyl ester.

  • Hydrolysis: Dissolve the crude hercynine-d3 methyl ester in 6M aqueous HCl.

  • Reflux the solution for 24-48 hours to hydrolyze the methyl ester.

  • Remove the aqueous HCl by distillation under reduced pressure.

  • Purification: Purify the resulting hercynine-d3 by flash column chromatography (e.g., using a silica column with a mobile phase of methanol:water:aqueous ammonia).

  • Lyophilize the purified fractions to obtain hercynine-d3 as a solid.

Step 2: Enzymatic Conversion to Ergothioneine-d3

This step utilizes the enzymes from the ergothioneine biosynthesis pathway.

  • Enzyme Source: Cell-free extracts from an organism that produces ergothioneine, such as Mycobacterium smegmatis.

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • To the buffer, add:

    • Synthesized hercynine-d3.

    • A sulfur source, typically L-cysteine.

    • The cell-free enzymatic extract.

    • Cofactors if required by the specific enzymes (e.g., Fe²⁺, O₂).

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (e.g., 37°C) for several hours.

  • Quenching: Stop the reaction by adding a protein precipitating agent, such as methanol or trichloroacetic acid.

  • Purification:

    • Centrifuge the mixture to remove precipitated proteins.

    • Purify the supernatant containing ergothioneine-d3 using high-performance liquid chromatography (HPLC) or solid-phase extraction.

G cluster_synthesis Synthesis of Deuterated Ergothioneine (ESH-d3) Histidine L-Histidine Methyl Ester Hercynine_d3 Hercynine-d3 Histidine->Hercynine_d3 Chemical Methylation CD3I Deuterated Methyl Iodide (CD3I) CD3I->Hercynine_d3 ESH_d3 Ergothioneine-d3 (ESH-d3) Hercynine_d3->ESH_d3 Cysteine L-Cysteine Cysteine->ESH_d3 Enzymes Enzymatic Machinery (e.g., from M. smegmatis) Enzymes->ESH_d3 Enzymatic Sulfur Transfer

Figure 1: Chemoenzymatic synthesis workflow for deuterated ergothioneine (ESH-d3).

Quantitative Analysis by LC-MS/MS

This is a general protocol for the quantification of ergothioneine in biological samples using an isotope dilution method with deuterated ergothioneine as an internal standard.[19][20][21]

  • Sample Preparation (e.g., Whole Blood):

    • Lyse red blood cells by adding cold water.

    • Spike the sample with a known concentration of deuterated ergothioneine (e.g., this compound) as an internal standard.

    • Precipitate proteins by adding a solvent like methanol or acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection.

  • Chromatographic Conditions:

    • LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters CORTECS UPLC HILIC, 2.1 × 100 mm, 1.6 µm) is often effective for retaining the polar ergothioneine molecule.[16] Alternatively, a reversed-phase C18 column can be used.[19]

    • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).

    • Gradient: An isocratic or gradient elution can be used depending on the complexity of the sample matrix. A typical isocratic method might use 85% Mobile Phase B.[16]

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ergothioneine (non-deuterated): Precursor ion (Q1) m/z 230.1 → Product ion (Q3) m/z 127.1 (example transition).

      • Deuterated Ergothioneine (e.g., d9): Precursor ion (Q1) m/z 239.1 → Product ion (Q3) m/z 136.1 (example transition).

    • Optimization: Ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of the non-deuterated ergothioneine to the peak area of the deuterated internal standard against the concentration of the non-deuterated ergothioneine standards.

    • The concentration of ergothioneine in the unknown samples is then calculated from this calibration curve.

Signaling Pathways and Mechanisms of Action

Deuterated ergothioneine serves as a valuable tool to study the biological roles of its non-deuterated counterpart. Two key pathways are central to ergothioneine's function: its transport into the cell via SLC22A4 (OCTN1) and its role in the antioxidant response through the Keap1-Nrf2 pathway.

Ergothioneine Transport via SLC22A4 (OCTN1)

Ergothioneine is a hydrophilic molecule and requires a specific transporter to enter cells. This function is primarily carried out by the Solute Carrier Family 22 Member 4 (SLC22A4), also known as the Organic Cation Transporter Novel 1 (OCTN1).[6]

  • Specificity: SLC22A4 is highly specific for ergothioneine, transporting it with much greater efficiency than its other known substrates.[6]

  • Sodium-Dependence: The transport of ergothioneine by SLC22A4 is a sodium-dependent process.[11]

  • Mechanism: The transporter facilitates the movement of ergothioneine across the cell membrane, allowing it to accumulate in cells against a concentration gradient. Key residues within the transporter, such as Glu381, are involved in sodium binding, which is thought to be crucial for the recognition and transport of ergothioneine.[22]

G cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Ergothioneine_out Ergothioneine OCTN1 SLC22A4 (OCTN1) Transporter Ergothioneine_out->OCTN1 Binds Na_out Na+ Na_out->OCTN1 Co-transport Ergothioneine_in Ergothioneine OCTN1->Ergothioneine_in Translocation Na_in Na+ OCTN1->Na_in

Figure 2: Mechanism of ergothioneine transport via the SLC22A4 (OCTN1) transporter.

Interaction with the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Ergothioneine is known to modulate this pathway, leading to the upregulation of protective antioxidant enzymes.[13][23]

  • Basal State: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by a complex of two Keap1 (Kelch-like ECH-associated protein 1) molecules. This binding targets Nrf2 for ubiquitination by a Cul3-based E3 ligase, leading to its continuous degradation by the proteasome.

  • Activation by Oxidative Stress/Ergothioneine: In the presence of oxidative stress or activators like ergothioneine, critical cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 ubiquitination.

  • Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), superoxide dismutase (SOD), and catalase (CAT).[23]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergothioneine Ergothioneine / Oxidative Stress Keap1 Keap1 Dimer Ergothioneine->Keap1 Inhibits Interaction Nrf2 Nrf2 Keap1->Nrf2 Binds Nrf2_stable Stabilized Nrf2 Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2->Nrf2_stable Stabilization Cul3 Cul3-E3 Ligase Cul3->Nrf2 Nrf2_nuc Nrf2 Nrf2_stable->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Genes Activates Transcription

Figure 3: The Keap1-Nrf2 antioxidant response pathway and the role of ergothioneine.

Conclusion and Future Directions

Deuterated ergothioneine is a vital research tool that has enabled precise quantification and metabolic tracking of its naturally occurring counterpart. While the historical details of its first synthesis are not widely documented, its development is a logical progression from the pioneering work in stable isotope tracer studies. The established protocols for its synthesis and analysis provide a robust framework for its continued use in research.

The primary gap in the current body of knowledge is the lack of direct comparative studies on the pharmacokinetics and stability of deuterated versus non-deuterated ergothioneine. Such studies would be invaluable for the drug development community, as they could clarify whether ergothioneine itself could be a candidate for deuterium switching to enhance its therapeutic potential as a cytoprotective agent. Future research should aim to fill this data gap, providing a head-to-head comparison of these two molecules. This would not only deepen our understanding of the kinetic isotope effect on this unique amino acid but also potentially unlock new therapeutic applications for a deuterated form of this "longevity vitamin."

References

A Technical Guide to Ergothioneine-d9 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Ergothioneine-d9: From Sourcing to Application

This technical guide provides a comprehensive overview of this compound, a deuterated internal standard crucial for the accurate quantification of ergothioneine in various biological matrices. Ergothioneine is a naturally occurring amino acid antioxidant with potential therapeutic applications, making its precise measurement essential for research and development. This document details the CAS number, commercial availability, and key technical data for this compound. Furthermore, it outlines detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common analytical technique in pharmaceutical and clinical research.

Chemical Identification and Properties

This compound is the isotopically labeled form of L-(+)-Ergothioneine, where nine hydrogen atoms on the trimethylammonium group are replaced with deuterium. This stable isotope labeling renders it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

While there is no specific CAS number assigned to this compound, the CAS number for the unlabeled L-(+)-Ergothioneine, 497-30-3 , is commonly used for reference by commercial suppliers[1][2].

Key Chemical Properties:

  • Molecular Formula: C₉H₆D₉N₃O₂S

  • Molecular Weight: Approximately 238.35 g/mol

Commercial Availability and Supplier Data

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key quantitative data from a selection of commercial sources to aid in procurement decisions.

SupplierCatalog NumberPurityIsotopic PurityFormat
Santa Cruz Biotechnology sc-219484Not specifiedNot specifiedSolid
MedChemExpress HY-N1914S1≥98% (LC-MS)Not specifiedSolid
Pharmaffiliates PA STI 037640Not specifiedNot specifiedWhite Solid
LGC Standards TRC-E600003≥98%Not specifiedNeat
Cayman Chemical Item No. 15685≥98%Not specifiedA crystalline solid
Toronto Research Chemicals E600003Not specifiedNot specifiedNot specified

Experimental Protocols: Quantification of Ergothioneine using this compound Internal Standard

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of ergothioneine in biological samples such as plasma, whole blood, and tissue homogenates. The following provides a generalized experimental protocol based on published methodologies.[1][3][4]

Sample Preparation (Human Plasma)
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike with Internal Standard: To a 50 µL aliquot of plasma, add 5 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the particular column and system.

  • Flow Rate: A flow rate of 0.3 mL/min is a common starting point.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ergothioneine: m/z 230.1 → 127.1

    • This compound: m/z 239.1 → 136.1

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process, from sample acquisition to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: A streamlined workflow for the quantification of ergothioneine in plasma using this compound.

logical_relationship cluster_procurement Procurement & QC cluster_experiment Experimental Use identify_suppliers Identify Suppliers request_coa Request Certificate of Analysis (CoA) identify_suppliers->request_coa verify_specs Verify Purity & Isotopic Enrichment request_coa->verify_specs prepare_stock Prepare Stock Solution verify_specs->prepare_stock Material Release sample_prep Sample Preparation (Spiking) prepare_stock->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis

Caption: Logical steps for sourcing and utilizing this compound in a research setting.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Ergothioneine-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Ergothioneine-d9, a deuterated analog of the naturally occurring antioxidant, L-ergothioneine. This document is intended to be a valuable resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical assays, as well as for those investigating the metabolic fate and biological activity of ergothioneine.

Introduction to Ergothioneine and its Deuterated Analog

L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine, found in various dietary sources, most notably in mushrooms. It is actively taken up and accumulated in the body by the specific transporter, Organic Cation Transporter Novel Type 1 (OCTN1), suggesting a significant physiological role. EGT is a potent antioxidant and cytoprotectant, exhibiting anti-inflammatory properties and protecting cells from oxidative damage.[1]

This compound (EGT-d9) is a stable isotope-labeled version of ergothioneine, where nine hydrogen atoms on the trimethylated amine group are replaced with deuterium. This isotopic substitution results in a mass shift of +9 Da, making it an ideal internal standard for mass spectrometry-based quantification of natural ergothioneine in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Isotopic Purity of this compound

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. High isotopic enrichment minimizes the contribution of the internal standard to the signal of the natural analyte, thereby improving the accuracy of quantification.

Data Presentation: Isotopic Purity

While specific Certificates of Analysis for commercially available this compound may vary between suppliers and batches, the following table represents typical isotopic purity data obtained by mass spectrometry. It is crucial for researchers to obtain the batch-specific Certificate of Analysis from their supplier for the most accurate information. Cayman Chemical, for instance, specifies that their deuterated cannabinoids have ≥99% deuterated forms (d1-d9).[2][3] LGC Standards notes a purity of >95% (HPLC) for their this compound.[4]

Isotopologue Mass Shift Relative Abundance (%)
d9+9> 98%
d8+8< 1.5%
d7+7< 0.5%
d0 (unlabeled)0< 0.01%

Note: The data presented in this table is illustrative and represents typical expected values. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound.

Methodology: High-resolution mass spectrometry (HRMS) is the preferred method for this analysis.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled with an electrospray ionization (ESI) source.

  • An ultra-high-performance liquid chromatography (UHPLC) system can be used for sample introduction.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.

  • Mass Spectrometric Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the UHPLC-MS system.

    • Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both unlabeled ergothioneine (m/z 230.0885 for [M+H]⁺) and this compound (m/z 239.1449 for [M+H]⁺).

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0 to d9).

    • Calculate the area under the curve for each peak.

    • The isotopic purity is calculated as the percentage of the peak area of the d9 isotopologue relative to the sum of the peak areas of all detected isotopologues.

Chemical Stability of this compound

Understanding the chemical stability of this compound is critical for ensuring its integrity during storage, sample preparation, and analysis. Forced degradation studies are employed to predict the degradation pathways and to develop stability-indicating analytical methods.

Data Presentation: Forced Degradation Studies

The following table summarizes illustrative results from forced degradation studies on this compound. A study on ergothioneine from mushrooms indicated excellent light, thermal, and acid-base stability, though the presence of Cu2+ decreased its concentration.[5]

Stress Condition Duration Temperature Degradation (%) Major Degradants
0.1 M HCl24 hours60°C< 5%Not significant
0.1 M NaOH24 hours60°C< 5%Not significant
3% H₂O₂24 hoursRoom Temp.10-15%Ergothioneine sulfinic acid
Thermal (Solid)7 days80°C< 2%Not significant
Photostability (Solid, ICH Q1B)10 daysRoom Temp.< 1%Not significant

Note: The data presented in this table is illustrative. Actual degradation will depend on the specific experimental conditions.

Experimental Protocol: Forced Degradation Study by HPLC-UV

Objective: To assess the stability of this compound under various stress conditions.

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is used to separate the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in water or a suitable buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by HPLC-UV, monitoring at approximately 257 nm.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.

Biological Stability of this compound

The stability of this compound in biological matrices such as plasma is crucial for its use in pharmacokinetic and metabolomic studies.

Data Presentation: Stability in Human Plasma
Storage Condition Duration Recovery (%)
Room Temperature4 hours> 95%
4°C24 hours> 95%
-20°C1 month> 95%
-80°C6 months> 95%
3 Freeze-Thaw Cycles-> 95%

Note: The data presented in this table is illustrative and represents expected stability based on the known properties of ergothioneine.

Experimental Protocol: Assessment of Stability in Human Plasma

Objective: To evaluate the stability of this compound in human plasma under different storage conditions.

Methodology: LC-MS/MS is used to quantify the concentration of this compound in plasma samples over time.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

  • Reversed-phase C18 column.

Procedure:

  • Sample Preparation: Spike a known concentration of this compound into blank human plasma. Aliquot the spiked plasma into separate tubes for each time point and storage condition.

  • Storage Conditions:

    • Short-term stability: Store at room temperature and 4°C.

    • Long-term stability: Store at -20°C and -80°C.

    • Freeze-thaw stability: Subject samples to three cycles of freezing at -80°C and thawing at room temperature.

  • Sample Analysis: At each time point, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS. A sensitive method for quantifying ergothioneine in human plasma using LC-MS/MS has been developed, with mass transitions of m/z 230 > 127 for ergothioneine and m/z 239 > 127 for this compound.[7]

  • Data Analysis: Calculate the recovery of this compound at each time point by comparing the measured concentration to the initial concentration.

Signaling Pathways and Biological Activity

Ergothioneine is known to play a role in cellular defense against oxidative stress, in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Ergothioneine and the Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. Ergothioneine has been shown to induce the activation of this pathway.

Nrf2_Pathway Ergothioneine Ergothioneine Keap1_Nrf2 Keap1-Nrf2 Complex Ergothioneine->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 (cytoplasm) Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation

Ergothioneine-mediated activation of the Nrf2 signaling pathway.
Experimental Protocol: Western Blot for Nrf2 Activation

Objective: To assess the effect of ergothioneine on the nuclear translocation of Nrf2.

Methodology: Western blotting is used to measure the levels of Nrf2 in the cytoplasmic and nuclear fractions of cells treated with ergothioneine.

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., HaCaT keratinocytes) and treat with various concentrations of ergothioneine for a specified time. A positive control, such as sulforaphane, can be used.

  • Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cells using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against Nrf2.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH for cytoplasmic fraction, Lamin B1 for nuclear fraction). An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.

Cytoprotective Effect of Ergothioneine

The antioxidant properties of ergothioneine contribute to its cytoprotective effects against oxidative stress. This can be assessed using cell viability assays.

Cytoprotection_Workflow Start Seed cells in 96-well plate Pretreat Pre-treat with Ergothioneine Start->Pretreat Induce_Stress Induce oxidative stress (e.g., with H₂O₂) Pretreat->Induce_Stress Incubate Incubate for specified time Induce_Stress->Incubate MTT_Assay Perform MTT assay Incubate->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze Analyze data and calculate cell viability Measure_Absorbance->Analyze

Workflow for assessing the cytoprotective effect of ergothioneine.
Experimental Protocol: MTT Assay for Cytoprotection

Objective: To evaluate the protective effect of ergothioneine against oxidative stress-induced cell death.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of ergothioneine for a specified pre-incubation period.

  • Induction of Oxidative Stress: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the wells (except for the untreated control) and incubate for a time sufficient to induce cell death.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the ergothioneine-treated groups compared to the group treated with the oxidizing agent alone indicates a cytoprotective effect.[8][9][10][11]

Conclusion

This compound is a high-purity, stable, deuterated analog of L-ergothioneine, making it an indispensable tool for the accurate quantification of its natural counterpart in biological systems. Its inherent stability under a range of chemical and biological conditions ensures its reliability as an internal standard. Furthermore, understanding the biological activity of ergothioneine, particularly its role in activating the Nrf2 signaling pathway, provides valuable insights into its cytoprotective mechanisms. The experimental protocols detailed in this guide offer a framework for researchers to assess the quality and performance of this compound and to further explore the biological functions of ergothioneine.

References

A Technical Guide to the Mechanism of Action of Ergothioneine-d9 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices, achieving accuracy and precision is paramount. Analytical variability can arise from numerous stages, including sample extraction, cleanup, chromatographic separation, and ionization. To correct for these potential sources of error, a robust internal standard (IS) is essential.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. These compounds are chemically identical to the analyte, ensuring they co-elute during chromatography and exhibit the same behavior during sample preparation and ionization. However, their increased mass, due to the incorporation of heavy isotopes like deuterium (²H or D), allows them to be distinguished from the native analyte by the mass spectrometer.

L-Ergothioneine (EGT) is a naturally occurring amino acid derivative recognized for its potent antioxidant properties. Its quantification in biological samples is crucial for pharmacokinetic studies, clinical diagnostics, and understanding its role in health and disease. Ergothioneine-d9 (EGT-d9) is the deuterated analog of L-ergothioneine and serves as the gold-standard internal standard for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the mechanism by which EGT-d9 enables precise and accurate measurement of ergothioneine.

Core Mechanism of Action in Mass Spectrometry

The fundamental "mechanism of action" of this compound in a mass spectrometry workflow is to act as a perfect surrogate for the endogenous analyte, L-Ergothioneine. This mechanism can be broken down into several key principles:

  • Correction for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, extraction), physical loss of the analyte can occur. Since EGT-d9 is added at a known concentration at the beginning of the process and is chemically identical to EGT, it is lost at the same rate. The final measurement is based on the ratio of the analyte to the internal standard, effectively nullifying the impact of sample loss.

  • Compensation for Matrix Effects: Biological samples contain a multitude of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as matrix effect, can either suppress or enhance the analyte signal, leading to inaccurate quantification. Because EGT-d9 has the same physicochemical properties and retention time as EGT, it experiences the same degree of ion suppression or enhancement. By using the analyte-to-IS ratio, these effects are normalized.[1]

  • Improved Precision and Accuracy: By accounting for variations in sample handling, instrument performance, and matrix effects, the use of EGT-d9 significantly improves the reproducibility and accuracy of the quantification of L-ergothioneine.[2][3]

The logical workflow for employing this compound as an internal standard is visualized below.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Erythrocytes, etc.) Spike Spike with known concentration of This compound (IS) Sample->Spike Add IS Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Lyse cells/precipitate Centrifuge Centrifugation & Supernatant Collection Precip->Centrifuge Separate solids LC LC Separation (e.g., C18 column) Centrifuge->LC Inject supernatant MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (EGT / EGT-d9) MS->Ratio Quant Quantify EGT against Calibration Curve Ratio->Quant

Caption: A typical experimental workflow for quantifying L-Ergothioneine.

Mass Spectrometric Detection and Fragmentation

The quantification of ergothioneine using its deuterated internal standard is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional sensitivity and selectivity.

  • Ionization: Both EGT and EGT-d9 are ionized using positive electrospray ionization (ESI+), where they acquire a proton to form the protonated precursor ions, [M+H]⁺.

  • Mass Selection (Q1): The first quadrupole (Q1) is set to selectively filter for the mass-to-charge ratio (m/z) of the precursor ions. For EGT, this is m/z 230, and for EGT-d9, it is m/z 239.

  • Fragmentation (Q2): The selected precursor ions are accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, they collide with an inert gas (e.g., argon), causing them to fragment in a predictable manner.

  • Fragment Selection (Q3): The third quadrupole (Q3) is set to select a specific, stable, and abundant product ion resulting from the fragmentation. A key aspect of the method is that both EGT and EGT-d9 often produce a common major product ion, as the deuterium labels are typically on a part of the molecule that is retained in the precursor but lost during fragmentation to the selected product. However, the most commonly cited transition for EGT-d9 (239 -> 127) indicates the deuterium atoms are on the trimethylated amine, which is part of the resulting fragment ion. The nine-dalton mass difference is therefore maintained in the precursor but not in this specific common fragment.

The specific mass transitions monitored are critical for the method's specificity.[2][4]

fragmentation_pathway cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer cluster_q1 Q1: Precursor Selection cluster_q2 Q2: Collision Cell (CID) cluster_q3 Q3: Product Selection EGT Ergothioneine (EGT) MW = 229.3 Da Precursor_EGT [EGT+H]⁺ m/z = 230 EGT->Precursor_EGT Protonation EGT_d9 This compound (IS) MW = 238.4 Da Precursor_EGT_d9 [EGT-d9+H]⁺ m/z = 239 EGT_d9->Precursor_EGT_d9 Protonation Frag_EGT Fragmentation Precursor_EGT->Frag_EGT Frag_EGT_d9 Fragmentation Precursor_EGT_d9->Frag_EGT_d9 Product_Ion Product Ion m/z = 127 Frag_EGT->Product_Ion MRM Transition 230 -> 127 Frag_EGT_d9->Product_Ion MRM Transition 239 -> 127

Caption: Fragmentation pathway of EGT and EGT-d9 in MRM mode.

Experimental Protocols and Performance Data

The following tables summarize typical experimental conditions and performance metrics for the quantification of L-Ergothioneine using this compound as an internal standard, based on published and validated methods.[2][4][5]

Table 1: Sample Preparation Protocol
StepProcedureDetails
1. Aliquoting Take a precise volume of the biological sample.e.g., 50 µL of plasma or erythrocyte lysate.
2. Spiking Add a known amount of this compound solution.Serves as the internal standard for quantification.
3. Precipitation Add a protein precipitation agent.Typically 3-4 volumes of cold acetonitrile.
4. Vortexing Mix thoroughly to ensure complete precipitation.~1 minute.
5. Centrifugation Pellet the precipitated proteins.e.g., 14,000 x g for 10-20 minutes at 4°C.
6. Collection Transfer the clear supernatant to a new vial.The supernatant contains the analyte and IS.
7. Analysis Inject the supernatant into the LC-MS/MS system.
Table 2: LC-MS/MS Methodological Parameters
ParameterTypical ConditionsReference
LC Column Reversed-Phase C18 (e.g., Alltime C18, 150 mm x 2.1 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.4 - 0.45 mL/min[2]
Elution Gradient Elution[2]
Injection Volume 10 µL[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MS Mode Multiple Reaction Monitoring (MRM)[2][5]
EGT Transition m/z 230 → 127[2][4]
EGT-d9 Transition m/z 239 → 127[2][4]
Table 3: Quantitative Performance Data
ParameterTypical PerformanceReference
Linearity Range 10 - 10,000 ng/mL[2][4]
Correlation (r²) ≥ 0.999[2][4]
Intra-day Precision (%RSD) 0.9% - 3.9%[2][4]
Inter-day Precision (%RSD) 1.3% - 5.7%[2][4]
Accuracy (%) 94.5% - 101.0%[2][4]
Limit of Detection (LOD) 25 - 50 µg/kg (in cosmetics matrix)[6]
Limit of Quantification (LOQ) 50 - 100 µg/kg (in cosmetics matrix)[6]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of L-ergothioneine in complex matrices. Its mechanism of action as a stable isotope-labeled internal standard is rooted in its chemical similarity and mass difference to the native analyte. By compensating for variability in sample preparation and instrumental analysis, EGT-d9 ensures high-quality, reliable data essential for advancing research in pharmacology, clinical science, and drug development. The detailed protocols and robust performance metrics associated with its use underscore its status as the gold standard for ergothioneine quantification via mass spectrometry.

References

The Fundamental Research Applications of Ergothioneine-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant, increasingly recognized for its cytoprotective roles and potential therapeutic benefits in a range of oxidative stress-related diseases.[1][2] To accurately study its pharmacokinetics, metabolism, and cellular mechanisms, a stable isotope-labeled internal standard is indispensable. Ergothioneine-d9 (EGT-d9), a deuterated analog of L-ergothioneine, serves this critical function, enabling precise quantification in complex biological matrices and facilitating detailed metabolic investigations. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on quantitative analysis, experimental protocols, and the elucidation of relevant signaling pathways.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of natural ergothioneine in biological samples.[3] The near-identical chemical and physical properties of EGT-d9 to the endogenous analyte, with the exception of its increased mass, allow it to co-elute and ionize similarly, effectively correcting for variations in sample preparation, injection volume, and matrix effects during analysis.

Quantitative Analysis Data

The following tables summarize key parameters from validated LC-MS/MS methods utilizing this compound for the quantification of ergothioneine.

Table 1: LC-MS/MS Method Parameters for Ergothioneine Quantification

ParameterDetailsReference
Internal Standard L-Ergothioneine-d9[3]
Chromatography Alltime C18 (150 mm × 2.1 mm, 5 µm)[3]
Mobile Phase Gradient elution[3]
Flow Rate 0.45 ml/min[3]
Run Time 6 min[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
Mass Transition (EGT) m/z 230 > 127[3]
Mass Transition (EGT-d9) m/z 239 > 127[3]

Table 2: LC-MS/MS Method Validation Data

ParameterResultReference
Linearity Range 10 to 10,000 ng/ml[3]
Coefficient of Determination (r²) ≥ 0.9998[3]
Intra-day Precision 0.9-3.9%[3]
Inter-day Precision 1.3-5.7%[3]
Accuracy 94.5% to 101.0%[3]

Table 3: Ergothioneine Concentrations in Human Samples (determined using EGT-d9)

Sample TypeMean Concentration (± SD)Reference
Plasma107.4 ± 20.5 ng/ml[3]
Erythrocytes1285.0 ± 1363.0 ng/ml[3]

Experimental Protocols

Protocol 1: Quantification of Ergothioneine in Human Plasma and Erythrocytes using LC-MS/MS

This protocol is adapted from the method described by Wang et al.[3]

1. Sample Preparation:

  • Plasma:

    • To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Erythrocytes:

    • Wash erythrocytes three times with phosphate-buffered saline (PBS).

    • Lyse the cells with an equal volume of deionized water.

    • Follow the same protein precipitation, evaporation, and reconstitution steps as for plasma.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Perform chromatographic separation using the parameters outlined in Table 1.

  • Monitor the mass transitions for ergothioneine (m/z 230 > 127) and this compound (m/z 239 > 127).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of ergothioneine to this compound against the concentration of the calibration standards.

  • Determine the concentration of ergothioneine in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This is a general protocol that can be adapted for ergothioneine.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of ergothioneine in methanol or a suitable solvent.

  • Use a known antioxidant like ascorbic acid or Trolox as a positive control.

2. Assay Procedure:

  • In a 96-well microplate, add a defined volume of each ergothioneine dilution to separate wells.

  • Add an equal volume of the DPPH working solution to all wells.

  • Include a control well with only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[4]

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the formula:

  • Determine the IC50 value (the concentration of ergothioneine required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of ergothioneine.

Protocol 3: Nrf2 Activation Analysis by Western Blot

This protocol outlines the steps to assess the activation of the Nrf2 signaling pathway by ergothioneine.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human keratinocytes HaCaT or human dermal fibroblasts HSF) to 70-80% confluency.[5]

  • Treat the cells with various concentrations of ergothioneine for a specified time (e.g., 1 hour).[5]

  • For studies involving oxidative stress, expose the cells to a stressor like UVA radiation after ergothioneine pre-treatment.[5]

2. Protein Extraction:

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[5][6]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Densitometry Analysis:

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Ergothioneine and the Nrf2 Antioxidant Pathway

Ergothioneine has been shown to exert its cytoprotective effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like ergothioneine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5] The activation of Nrf2 by ergothioneine can be mediated by upstream signaling kinases such as PI3K/AKT and PKC.[6]

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine OCTN1 OCTN1 (SLC22A4) EGT->OCTN1 Uptake EGT_in Ergothioneine OCTN1->EGT_in PI3K PI3K EGT_in->PI3K Activates PKC PKC EGT_in->PKC Activates AKT AKT PI3K->AKT Activates Keap1_Nrf2 Keap1-Nrf2 Complex AKT->Keap1_Nrf2 Phosphorylates PKC->Keap1_Nrf2 Phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation (Basal State) Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription

Caption: Ergothioneine-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow: LC-MS/MS Quantification of Ergothioneine

The following diagram illustrates a typical workflow for the quantification of ergothioneine in biological samples using this compound.

LCMS_Workflow Sample Biological Sample (Plasma, Erythrocytes, etc.) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS_Analysis Data_Processing Data Processing (Peak Area Ratio vs. Conc.) LCMS_Analysis->Data_Processing

Caption: Workflow for ergothioneine quantification using this compound.

Metabolic Fate and Pharmacokinetic Studies

While primarily used as an internal standard for quantifying the unlabeled compound, this compound is a valuable tool for tracing the metabolic fate and determining the pharmacokinetic profile of ergothioneine itself. By administering EGT-d9 to animal models, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of endogenous ergothioneine. This allows for the unambiguous identification and quantification of metabolites, as the deuterium label will be retained in the metabolic products. A study on the distribution and metabolism of unlabeled ergothioneine in mice provides a strong framework for such investigations, where metabolites like hercynine and ergothioneine-sulfonate were identified.[8]

PK_Workflow Admin Administer this compound to Animal Model (e.g., oral gavage) Collection Collect Biological Samples (Blood, Tissues, Urine, Feces) at various time points Admin->Collection Extraction Sample Extraction and Preparation Collection->Extraction LCMS_Analysis LC-MS/MS Analysis (Scan for EGT-d9 and potential labeled metabolites) Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Calculate T1/2, Cmax, AUC, etc.) LCMS_Analysis->PK_Modeling Metabolite_ID Metabolite Identification (Based on mass shifts and fragmentation patterns) LCMS_Analysis->Metabolite_ID

Caption: Workflow for pharmacokinetic and metabolic studies using this compound.

Conclusion

This compound is an essential tool for fundamental research into the biological roles of ergothioneine. Its primary application as an internal standard in LC-MS/MS methods provides the accuracy and precision required for reliable quantification in complex biological systems. Furthermore, its use as a tracer in metabolic and pharmacokinetic studies offers a clear window into the ADME properties of this important antioxidant. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to investigate the multifaceted nature of ergothioneine and its potential for human health.

References

Methodological & Application

Application Note: High-Sensitivity Quantification of Ergothioneine in Human Plasma Using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantification of L-Ergothioneine (EGT) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Ergothioneine-d9 (EGT-d9), to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The protocol outlines a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. This method is suitable for high-throughput clinical research, pharmacokinetic studies, and other applications where reliable measurement of ergothioneine is critical.

Introduction

L-Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derivative synthesized by fungi and certain bacteria.[1][2] Humans acquire EGT exclusively through their diet, with mushrooms being a particularly rich source. EGT is a potent antioxidant and cytoprotective agent, accumulating in tissues subject to high levels of oxidative stress, such as erythrocytes, the liver, and kidneys.[3][4] Its unique stability at physiological pH, resistance to auto-oxidation, and the presence of a specific transporter, the organic cation transporter novel type 1 (OCTN1 or SLC22A4), underscore its physiological significance.[1][2] Emerging research links EGT to anti-inflammatory, neuroprotective, and anti-aging properties, making it a compound of significant interest in drug development and nutritional science.[5]

Accurate and precise quantification of EGT in biological matrices is essential for understanding its pharmacokinetics, bioavailability, and role in health and disease. Stable isotope dilution (SID) LC-MS/MS is the gold standard for bioanalytical quantification due to its superior specificity, sensitivity, and ability to correct for analytical variability.[6] This note provides a comprehensive protocol for the analysis of EGT in human plasma using EGT-d9 as an internal standard, offering a reliable tool for researchers, scientists, and drug development professionals.

Signaling Pathway Context: Ergothioneine's Role in Cellular Antioxidant Defense

Ergothioneine plays a crucial role in the cellular antioxidant defense network. It is actively transported into cells via the OCTN1 transporter, where it can directly scavenge a variety of reactive oxygen species (ROS). Furthermore, EGT is thought to participate in the regeneration of other key antioxidants, such as glutathione (GSH), and can activate the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.[5]

Ergothioneine_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Causes Cell_Membrane Cellular Stress (e.g., UV, Inflammation) Cell_Membrane->ROS Induces OCTN1 OCTN1 Transporter Cell_Membrane->OCTN1 Upregulates EGT Ergothioneine (EGT) OCTN1->EGT Transports into cell EGT->ROS Scavenges Nrf2 Nrf2 EGT->Nrf2 Activates GSH_Cycle Glutathione (GSH) Redox Cycle EGT->GSH_Cycle Supports Regeneration ARE ARE Nrf2->ARE Translocates & Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes GSH_Cycle->ROS Reduces

Figure 1: Ergothioneine's antioxidant signaling pathway.

Experimental Protocol

This protocol is designed for the quantitative analysis of Ergothioneine in human plasma.

Materials and Reagents
  • L-Ergothioneine (≥98% purity)

  • L-Ergothioneine-d9 (EGT-d9, isotopic purity ≥98%)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Stock and Working Solution Preparation
  • EGT Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Ergothioneine and dissolve in 10 mL of LC-MS grade water.

  • EGT-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Ergothioneine-d9 and dissolve in 1 mL of LC-MS grade water.

  • EGT Working Standards: Prepare a series of calibration standards by serially diluting the EGT stock solution with water to achieve concentrations ranging from 100 ng/mL to 100,000 ng/mL. These will be used to spike into plasma.

  • IS Working Solution (1 µg/mL): Dilute the EGT-d9 stock solution 1:1000 with 50:50 acetonitrile/water to create a 1 µg/mL working solution.

Sample Preparation
  • Thaw human plasma samples on ice.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the appropriate EGT working standard (for calibration curve and QC samples) or 10 µL of water (for blank and unknown samples).

  • Add 20 µL of the IS Working Solution (1 µg/mL EGT-d9) to all tubes except for the double blank (add 20 µL of 50:50 acetonitrile/water instead).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer 150 µL of the supernatant to an autosampler vial with an insert.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
System UPLC System
Column C18 Column (e.g., 150 mm × 2.1 mm, 5 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.45 mL/min[8]
Injection Volume 5 µL
Column Temperature 40°C
Run Time 6 minutes[8]
Gradient Elution Time (min)
0.0
1.0
3.0
4.0
4.1
6.0
Mass Spectrometry Conditions
ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 5500 V[9]
Source Temperature 500°C[9]
Curtain Gas (CUR) 40 psi[9]
Nebulizer Gas (GS1) 35 psi[9]
Auxiliary Gas (GS2) 70 psi[9]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions should be used for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Purpose
Ergothioneine 230.1127.1100Quantifier[8]
230.1184.150Qualifier
This compound 239.1127.1100Internal Std.[8]

Data Presentation and Performance

The method was validated according to standard bioanalytical guidelines. A calibration curve was constructed by plotting the peak area ratio of Ergothioneine to this compound against the nominal concentration. A linear regression with 1/x² weighting was applied.

Quantitative Performance Summary

The following table summarizes the quantitative performance of the method, adapted from a validated study in human plasma.[8]

ParameterResult
Linearity Range 10 - 10,000 ng/mL
Correlation Coefficient (r²) ≥ 0.9998
Limit of Detection (LOD) ~3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%CV) 0.9 - 3.9%
Inter-day Precision (%CV) 1.3 - 5.7%
Accuracy (% Recovery) 94.5 - 101.0%
Matrix Effect Minimal

Experimental Workflow Diagram

The overall workflow from sample receipt to final data analysis is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike with EGT Std & EGT-d9 IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into UPLC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Figure 2: LC-MS/MS analytical workflow for Ergothioneine.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of L-Ergothioneine in human plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and mitigates potential matrix effects. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers aiming to accurately measure this important dietary antioxidant.

References

Application Note: Quantification of Ergothioneine in Biological Matrices using Ergothioneine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a sulfur atom in the imidazole ring.[1] Synthesized by fungi and certain bacteria, it is obtained by humans through dietary sources and accumulates in tissues, suggesting a significant physiological role.[2][3] EGT is recognized for its potent antioxidant and cytoprotective properties, which are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative stress.[3][4] Its unique transport into cells via the specific transporter SLC22A4 (also known as OCTN1) underscores its importance in cellular physiology.[2] Research has implicated ergothioneine in several signaling pathways, including the Keap1-Nrf2 antioxidant response pathway, and has shown its potential in mitigating inflammation and cellular damage.[5]

Accurate quantification of ergothioneine in biological samples is crucial for understanding its pharmacokinetics, bioavailability, and role in health and disease. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7] This application note provides a detailed protocol for the quantification of ergothioneine in biological matrices, such as plasma and whole blood, using Ergothioneine-d9 (EGT-d9) as an internal standard to ensure accuracy and precision.[8][9]

Signaling Pathway of Ergothioneine

Ergothioneine exerts its protective effects through various signaling pathways. A key pathway is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Upon oxidative stress, or in the presence of activators like ergothioneine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.[4][5]

Ergothioneine_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine OCTN1 OCTN1 (SLC22A4) EGT->OCTN1 Uptake Keap1_Nrf2 Keap1-Nrf2 Complex ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Ergothioneine uptake and activation of the Nrf2-ARE antioxidant pathway.

Experimental Protocol

This protocol outlines a general procedure for the analysis of ergothioneine in human plasma using this compound as an internal standard.

Materials and Reagents
  • Ergothioneine (analytical standard)

  • This compound (internal standard)[8][9][10]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of ergothioneine and this compound in ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions of ergothioneine by serial dilution of the primary stock solution with ultrapure water.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) in ultrapure water.[9]

Sample Preparation
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins.[7]

  • Vortexing: Vortex the tubes for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[9]

Experimental_Workflow Start Start: Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Add Cold Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: General workflow for sample preparation.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[11]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min[11][12]
Injection Volume 2 - 10 µL[12]
Column Temp. 40°C[12]
Gradient Isocratic or gradient elution may be used.[6][11][12]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Scan Type Multiple Reaction Monitoring (MRM)
Ergothioneine Transition Q1: m/z 230.1 -> Q3: m/z 127.0, 184.1
This compound Transition Q1: m/z 239.1 -> Q3: m/z 136.0, 193.1
Spray Voltage ~5500 V[12]
Source Temperature ~500°C[12]
Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of ergothioneine to this compound against the concentration of the ergothioneine standards. The concentration of ergothioneine in the unknown samples is then determined from this calibration curve.

Quantitative Data Summary

The performance of the method should be validated according to standard guidelines. The following table summarizes typical performance characteristics reported in the literature for the quantification of ergothioneine using an isotope dilution LC-MS/MS method.

Table 3: Method Performance Characteristics

ParameterTypical RangeReference
Linearity Range 5 - 500 ng/mL[9][12]
Correlation Coefficient (r²) > 0.99[12]
Limit of Detection (LOD) 25 - 63 µg/L[7][12]
Limit of Quantification (LOQ) 50 - 100 µg/L[12]
Precision (%CV) < 10%[6]
Accuracy/Recovery (%) 85 - 115%[12]

Stability and Storage

Proper handling and storage of samples and standards are critical for accurate quantification.

  • Stock Solutions: this compound stock solutions are stable for at least 6 months when stored at -80°C and for 1 month at -20°C.[8]

  • Biological Samples: It is recommended to store biological samples such as plasma and whole blood at -80°C to minimize degradation of ergothioneine.[6] Freeze-thaw cycles should be avoided as they can lead to a significant reduction in the concentration of the parent compound.[6]

  • pH: Ergothioneine is structurally stable at physiological pH.[3]

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of ergothioneine in various biological matrices. This detailed protocol and the accompanying data serve as a valuable resource for researchers in pharmacology, toxicology, and clinical diagnostics, facilitating further investigation into the role of this important antioxidant in human health. The stability of ergothioneine and its deuterated internal standard under proper storage conditions ensures the reliability of the quantitative data obtained.

References

Quantification of Ergothioneine in Human Plasma using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid derivative containing a unique sulfur atom in its imidazole ring.[1] Synthesized by fungi and certain bacteria, it is obtained by humans exclusively through dietary sources.[2][3] EGT is recognized for its potent antioxidant and cytoprotective properties, playing a role in mitigating oxidative stress and inflammation.[2][4][5] It is actively transported into cells by the specific transporter OCTN1 (SLC22A4), leading to its accumulation in tissues subjected to high levels of oxidative stress, such as erythrocytes, bone marrow, and the liver.[2][4][6] Given its protective functions, there is growing interest in understanding its pharmacokinetics and its role in various physiological and pathological processes.

Accurate and reliable quantification of ergothioneine in biological matrices is crucial for clinical research and drug development. This application note details a robust and sensitive method for the quantification of L-ergothioneine in human plasma using a stable isotope-labeled internal standard, Ergothioneine-d9, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of ergothioneine from human plasma.[7][8]

Materials:

  • Human plasma samples

  • This compound (internal standard) solution

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a specific amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Start with 100 µL Human Plasma add_is 2. Add this compound (Internal Standard) plasma->add_is precipitate 3. Add 300 µL cold Acetonitrile (Protein Precipitation) add_is->precipitate vortex 4. Vortex Mix precipitate->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analyze 9. Inject into LC-MS/MS System reconstitute->analyze

Caption: Workflow for the preparation of human plasma samples.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: Alltime C18 (150 mm × 2.1 mm, 5 µm) or equivalent[7][8]

  • Mobile Phase: Gradient elution with a suitable mobile phase system (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Flow Rate: 0.45 mL/min[7][8]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: 6 minutes[7][8]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[7]

  • Mass Transitions:

    • L-Ergothioneine: m/z 230 > 127[7][8]

    • L-Ergothioneine-d9: m/z 239 > 127[7][8]

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy.[7]

Parameter Result
Linearity Range 10 - 10,000 ng/mL
Coefficient of Determination (r²) ≥ 0.9998
Intra-day Precision (%RSD) 0.9 - 3.9%
Inter-day Precision (%RSD) 1.3 - 5.7%
Accuracy (% Recovery) 94.5 - 101.0%

Table 1: Summary of the validated quantitative performance of the LC-MS/MS method for ergothioneine in human plasma.[7]

Ergothioneine's Antioxidant Signaling

Ergothioneine plays a significant role in the cellular antioxidant defense system. It directly scavenges reactive oxygen species (ROS) and can also chelate metal ions, thereby reducing the generation of ROS.[9] Furthermore, EGT can help regenerate other antioxidants like glutathione (GSH).[9]

G cluster_pathway Ergothioneine's Antioxidant Action ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage ROS->Cell_Damage causes EGT Ergothioneine (EGT) EGT->ROS scavenges GSH Glutathione (GSH) EGT->GSH regenerates GSH->ROS neutralizes

Caption: Ergothioneine's role in mitigating oxidative stress.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of ergothioneine in human plasma.[7][8] This method is suitable for pharmacokinetic studies, clinical monitoring, and various research applications aiming to elucidate the role of ergothioneine in health and disease. The simple sample preparation and rapid analysis time make it amenable to high-throughput applications.

References

Application Notes & Protocols for Ergothioneine-d9 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ergothioneine-d9 as an internal standard in targeted metabolomics studies for the accurate quantification of ergothioneine. This document includes detailed experimental protocols, quantitative performance data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Ergothioneine is a naturally occurring amino acid antioxidant that is attracting significant interest in biomedical research due to its potential roles in mitigating oxidative stress and inflammation-related diseases.[1][2][3] Accurate and precise quantification of ergothioneine in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and physiological functions. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations in sample preparation and instrument response. This compound, a deuterated analog of ergothioneine, serves as an ideal internal standard for this purpose, ensuring high accuracy and reproducibility in targeted analyses.[4][5][6]

Quantitative Performance Data

The use of this compound as an internal standard allows for the development of robust and sensitive LC-MS/MS methods for the quantification of ergothioneine in various biological samples. A summary of key quantitative parameters from published studies is presented below.

Biological MatrixLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human Plasma10 - 10,0000.9 - 3.91.3 - 5.794.5 - 101.0[4]
Human Erythrocytes10 - 10,0000.9 - 3.91.3 - 5.794.5 - 101.0[4]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma and Erythrocytes

This protocol describes a simple and effective protein precipitation method for the extraction of ergothioneine from plasma and erythrocytes prior to LC-MS/MS analysis.[4]

Materials:

  • Biological sample (plasma or erythrocytes)

  • This compound internal standard solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (plasma or packed erythrocytes).

  • Spike the sample with the this compound internal standard solution to a final concentration appropriate for the expected endogenous ergothioneine levels.

  • Add 200 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValueReference
ColumnC18 Reverse-Phase Column (e.g., 150 mm × 2.1 mm, 5 µm)[4]
Mobile Phase A0.1% Formic Acid in Water[5]
Mobile Phase BAcetonitrile[5]
Flow Rate0.45 mL/min[4]
Injection Volume10 µL
Column Temperature40°C[4]
Gradient ElutionA typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte.[4][6]

Mass Spectrometry (MS) Conditions:

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[4][6]
MS InstrumentTriple Quadrupole Mass Spectrometer[7]
Multiple Reaction Monitoring (MRM) Transitions
Ergothioneinem/z 230 > 127[4]
This compoundm/z 239 > 127[4]
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Erythrocytes, etc.) spike Spike with This compound (IS) sample->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc Inject ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for targeted metabolomics of ergothioneine.

Signaling Pathways Involving Ergothioneine

Ergothioneine has been shown to modulate several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

KEAP1-NRF2 Signaling Pathway

Ergothioneine can influence the KEAP1-NRF2 pathway, a critical regulator of cellular antioxidant responses.[8] Under normal conditions, NRF2 is targeted for degradation by KEAP1. However, upon exposure to oxidative stress or molecules like ergothioneine, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine KEAP1 KEAP1 EGT->KEAP1 inhibits ROS Oxidative Stress (ROS) ROS->KEAP1 inhibits NRF2_cyto NRF2 KEAP1->NRF2_cyto targets for Degradation Proteasomal Degradation NRF2_cyto->Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocates ARE ARE NRF2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Ergothioneine's role in the KEAP1-NRF2 pathway.

PI3K/Akt/Nrf2 Signaling Pathway

Ergothioneine can also activate the PI3K/Akt pathway, which in turn can lead to the activation of NRF2.[1] This pathway is crucial for cell survival and protection against oxidative damage.

G EGT Ergothioneine PI3K PI3K EGT->PI3K activates Akt Akt PI3K->Akt activates NRF2 NRF2 Akt->NRF2 activates Nucleus Nucleus NRF2->Nucleus translocates to ARE ARE NRF2->ARE binds to Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response induces

Caption: Ergothioneine's activation of the PI3K/Akt/Nrf2 pathway.

TGF-β/Smads Signaling Pathway

In the context of liver fibrosis, ergothioneine has been shown to inhibit the TGF-β/Smads signaling pathway, a key driver of fibrogenesis.[9]

G EGT Ergothioneine TGFB TGF-β EGT->TGFB inhibits Smad23 Smad2/3 TGFB->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 phosphorylates Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Fibrosis_Genes Fibrosis-related Gene Transcription Complex->Fibrosis_Genes activates

Caption: Ergothioneine's inhibition of the TGF-β/Smads pathway.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of ergothioneine in targeted metabolomics studies. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust analytical methods. Understanding the role of ergothioneine in various signaling pathways is critical for elucidating its biological functions and therapeutic potential. The use of this compound in quantitative studies will continue to be instrumental in advancing our knowledge in this exciting area of research.

References

Application Notes and Protocols for Ergothioneine Analysis Using Ergothioneine-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of ergothioneine in various biological matrices using an isotope dilution method with Ergothioneine-d9 as the internal standard. The methodologies are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.[1][2][3]

Introduction

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid derived from histidine.[4] It is obtained through dietary sources and is recognized for its potent antioxidant and cytoprotective properties.[1][4][5] Accurate quantification of ergothioneine in biological samples is crucial for understanding its physiological roles, pharmacokinetics, and potential as a therapeutic agent or biomarker.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and improving the accuracy and precision of the quantification.[1][6][7]

Experimental Workflow Overview

The general workflow for the analysis of ergothioneine involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates the typical experimental process.

Ergothioneine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Blood, Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction Cleanup Clean-up (e.g., Filtration, PPT) Extraction->Cleanup LC LC Separation (e.g., HILIC, Reversed-Phase) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Standard Curve) MS->Quant Report Reporting Quant->Report

Caption: A generalized workflow for the quantitative analysis of ergothioneine using LC-MS/MS.

Sample Preparation Protocols

The choice of sample preparation protocol is dependent on the biological matrix. Below are detailed methods for blood, plasma/erythrocytes, and bloodstains.

Protocol 1: Human Whole Blood

This protocol is a simple and rapid method suitable for high-throughput analysis.[1]

Materials:

  • Whole blood sample

  • This compound internal standard solution

  • Aqueous dithiothreitol (DTT) solution

  • Centrifugal filter units (e.g., 3 kDa MWCO)

Procedure:

  • Spike the whole blood sample with the this compound internal standard solution to a final concentration within the calibration range.

  • Dilute the spiked sample with an aqueous dithiothreitol (DTT) solution.

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to a centrifugal filter unit.

  • Centrifuge at a speed sufficient to separate the filtrate (typically >10,000 x g).

  • Collect the filtrate for LC-MS/MS analysis.

Protocol 2: Human Plasma and Erythrocytes

This protocol utilizes protein precipitation, a common and effective method for removing high-abundance proteins from plasma and erythrocyte lysates.[7]

Materials:

  • Plasma or erythrocyte sample

  • This compound internal standard solution

  • Acetonitrile, chilled

Procedure:

  • Aliquot a known volume of the plasma or erythrocyte sample into a microcentrifuge tube.

  • Add the this compound internal standard solution.

  • Add at least three volumes of chilled acetonitrile to the sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

Protocol 3: Bloodstains

This protocol is designed for the extraction of ergothioneine from dried bloodstains, which may be encountered in forensic applications.[4][6]

Materials:

  • Bloodstain sample

  • This compound internal standard solution

  • HPLC-grade water

  • Methanol, chilled to -70°C

Procedure:

  • Excise the bloodstain and place it in a 1.5 mL tube.

  • Add 200 µL of HPLC-grade water and vortex for 30 seconds.

  • Add the this compound internal standard solution.

  • Add 600 µL of methanol (pre-chilled to -70°C) for quenching and vortex briefly.[4]

  • Incubate at -70°C for 30 minutes.[4]

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

  • Sonicate for 10 minutes, then let stand at room temperature for 10 minutes.[4]

  • Centrifuge again under the same conditions and transfer the supernatant for analysis.[4]

LC-MS/MS Analysis

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm) or a HILIC column can be used for separation.[7][8]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly employed.[9]

  • Flow Rate: A typical flow rate is 0.45 mL/min.[7]

  • Run Time: The chromatographic run time is generally short, around 6-8 minutes.[1][7]

Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) is used.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1]

  • MRM Transitions:

    • Ergothioneine: m/z 230 > 127[7]

    • This compound: m/z 239 > 127[7]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for ergothioneine quantification.

ParameterValueReference
Linearity Range 10 - 10,000 ng/mL[7]
Correlation Coefficient (r²) ≥ 0.9998[7]
Intra-day Precision (%CV) 0.9 - 3.9%[7]
Inter-day Precision (%CV) 1.3 - 5.7%[7]
Accuracy 94.5 - 101.0%[7]
Limit of Detection (LOD) 0.23 µg S/L[10]
Limit of Quantification (LOQ) 0.80 µg S/L[10]

Ergothioneine Biosynthesis Pathway

Ergothioneine is synthesized in fungi and some bacteria from the amino acid histidine. The following diagram illustrates the key steps in its biosynthesis.

Ergothioneine Biosynthesis Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine EgtD / Egt1 + S-Adenosyl methionine Sulfoxide Hercynylcysteine Sulfoxide Hercynine->Sulfoxide EgtB + Cysteine Ergothioneine Ergothioneine Sulfoxide->Ergothioneine EgtC / EgtE

References

Application Note and Protocol: Quantitative Analysis of Ergothioneine in Biological Matrices using a Stable Isotope Dilution Assay with Ergothioneine-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant acquired through diet, with significant interest in its therapeutic potential.[1][2] Accurate quantification of EGT in biological samples is crucial for pharmacokinetic studies, understanding its physiological roles, and in the development of EGT-based therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of L-ergothioneine in various biological matrices using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Ergothioneine-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

This method employs a stable isotope dilution strategy where a known amount of this compound is added to the sample at the beginning of the extraction process. This compound is chemically identical to the endogenous Ergothioneine but has a higher mass due to the deuterium labeling. Both the analyte and the internal standard are co-extracted, and their respective concentrations are measured by LC-MS/MS. The ratio of the analyte to the internal standard is used to calculate the concentration of the endogenous Ergothioneine, effectively minimizing errors from sample loss during preparation and instrumental variability.

Data Presentation

Table 1: LC-MS/MS Parameters for Ergothioneine and this compound

ParameterErgothioneineThis compound (Internal Standard)
Precursor Ion (m/z)230239
Product Ion (m/z)127127
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Table 2: Performance Characteristics of the Validated Method

ParameterValue
Linearity Range10 - 10,000 ng/mL
Correlation Coefficient (r²)≥ 0.9998
Intra-day Precision0.9 - 3.9%
Inter-day Precision1.3 - 5.7%
Accuracy94.5 - 101.0%

Experimental Protocols

Materials and Reagents
  • L-Ergothioneine standard (purity >98%)

  • L-Ergothioneine-d9 (isotopic purity >99%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, erythrocytes, cell lysate)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve L-Ergothioneine and L-Ergothioneine-d9 in deionized water to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C or -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Ergothioneine by serially diluting the stock solution with a suitable solvent (e.g., 50% methanol in water) to create calibration standards.

    • Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

  • Calibration Curve Standards:

    • Prepare calibration standards by spiking the appropriate biological matrix (previously determined to have low or no endogenous Ergothioneine) with the working standard solutions to achieve a concentration range of 10 to 10,000 ng/mL.[1]

    • Add the this compound working solution to each calibration standard to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • Thaw frozen biological samples (e.g., plasma, cell lysates) on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample, calibration standard, or QC sample.

  • Add 10 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm) is commonly used.[1] Alternatively, a HILIC column can be employed for the separation of this polar compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.45 mL/min.[1]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-4 min: 5-95% B

    • 4-5 min: 95% B

    • 5-6 min: 5% B

  • Injection Volume: 10 µL.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Data Analysis
  • Integrate the peak areas for both Ergothioneine and this compound.

  • Calculate the peak area ratio of Ergothioneine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Ergothioneine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 or HILIC) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (EGT / EGT-d9) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification of EGT Calibrate->Quantify

Caption: Experimental workflow for the stable isotope dilution assay of Ergothioneine.

ergothioneine_transport cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space EGT_out Dietary Ergothioneine OCTN1 OCTN1 Transporter (SLC22A4) EGT_out->OCTN1 Uptake EGT_in Ergothioneine (Accumulation) OCTN1->EGT_in Mitochondria Mitochondria EGT_in->Mitochondria Nucleus Nucleus EGT_in->Nucleus Antioxidant Antioxidant Defense Cytoprotection EGT_in->Antioxidant

Caption: Cellular uptake and function of Ergothioneine via the OCTN1 transporter.

References

HILIC Chromatography Method for the Analysis of Ergothioneine-d9

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Ergothioneine-d9 (EGT-d9) using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry. This method is suitable for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for the detection of this deuterated internal standard in various biological matrices.

Introduction

Ergothioneine is a naturally occurring amino acid with potent antioxidant properties, making it a subject of interest in various fields, including medicine and nutrition.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex samples by compensating for matrix effects and variations in sample preparation and instrument response.[2][3] HILIC is an ideal chromatographic technique for retaining and separating highly polar compounds like ergothioneine, which are often poorly retained on traditional reversed-phase columns.[1][4][5] This application note outlines a comprehensive HILIC-MS/MS method for the analysis of this compound.

Experimental Protocols

This section details the necessary reagents, sample preparation, and instrumental parameters for the HILIC-MS/MS analysis of this compound.

Reagents and Materials
  • This compound standard (Toronto Research Chemicals or equivalent)[2][3]

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol, LC-MS grade (for sample extraction)[6][7]

Sample Preparation

A simple protein precipitation is effective for the extraction of this compound from biological samples such as plasma or whole blood.

  • To 100 µL of the sample, add 400 µL of ice-cold methanol containing the desired concentration of this compound as an internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

HILIC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization based on the specific instrument and application.

Liquid Chromatography:

ParameterCondition
Column Waters Acquity UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm) or Waters CORTECS UPLC HILIC (100 x 2.1 mm, 1.6 µm)[6][8]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 60% B over 5 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min[6][7]
Column Temperature 40°C[6][7][9]
Injection Volume 2 µL[6][7]

Mass Spectrometry:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Spray Voltage 3.5 - 5.5 kV[6]
Ion Source Temp. 500°C[6]
Nebulizer Gas 35 psi[6]
Auxiliary Gas 70 psi[6]
Curtain Gas 40 psi[6]
MRM Transition To be optimized for this compound

Quantitative Data Summary

The following tables summarize typical quantitative performance data for HILIC-based ergothioneine analysis from various studies. These values can be used as a benchmark for method validation.

Table 1: Method Performance Parameters for Ergothioneine Analysis using HILIC.

ParameterFermentation Broth[4][9]Whole Blood[8]Cosmetics[6]Milk[10]
LOD 63 µg/L3.85 µmol/L25-50 µg/kg0.03 µmol/L
LOQ 21 µg/L11.67 µmol/L50-100 µg/kg0.10 µmol/L
Linearity Range 5-400 mg/L15.63-1000 µmol/L5-200 ng/mL0.16-5.08 µmol/L
Correlation Coefficient (R²) 0.9999> 0.999> 0.999Not Specified
Recovery 99.2-100.8%96.34%85.3-96.2%106.66%
Intra-assay Precision (%RSD) 1.47%1.52%0.84-2.08%< 6%
Inter-assay Precision (%RSD) 1.03%1.82%Not Specified< 6%

Visualizations

HILIC Separation Principle

The following diagram illustrates the fundamental principle of Hydrophilic Interaction Liquid Chromatography.

HILIC_Principle cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase StationaryPhase Polar Stationary Phase Water-Enriched Layer Elution Increasing Aqueous Content StationaryPhase:f1->Elution Elution MobilePhase High Organic Content (e.g., Acetonitrile) + Low Aqueous Content Analyte Polar Analyte (this compound) Analyte->StationaryPhase:f1 Partitioning Experimental_Workflow Sample Biological Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (Methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HILIC HILIC Separation Supernatant->HILIC MSMS MS/MS Detection HILIC->MSMS Data Data Analysis and Quantification MSMS->Data

References

Application of Ergothioneine-d9 in Food and Beverage Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant found in various food sources, with particularly high concentrations in mushrooms, as well as in certain fermented foods and beverages. Its unique stability and protective cellular mechanisms have led to increasing interest in its role as a dietary micronutrient for healthy aging. Accurate quantification of ergothioneine in complex food and beverage matrices is crucial for nutritional assessment, quality control, and clinical research. The use of a stable isotope-labeled internal standard, such as Ergothioneine-d9, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification. This application note provides detailed protocols for the analysis of ergothioneine in food and beverage samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

Principle

The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known amount of this compound is added to the sample at the beginning of the extraction procedure. This compound is chemically identical to the endogenous ergothioneine, and thus co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. However, due to the mass difference, it is detected at a different mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as any variations during sample preparation and analysis will affect both the analyte and the internal standard equally.

Experimental Protocols

1. Sample Preparation

The following are generalized protocols for solid and liquid food matrices. Optimization may be required for specific sample types.

1.1. Solid Food Samples (e.g., Mushrooms, Grains, Fermented Foods)

  • Homogenization: Freeze-dry the sample to determine the dry weight and grind it into a fine powder.

  • Extraction:

    • Weigh 100 mg of the homogenized sample into a centrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid).

    • Add a known amount of this compound internal standard solution.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes in a cold water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

1.2. Liquid Samples (e.g., Beverages - Tea, Coffee, Beer, Wine)

  • Degassing (for carbonated beverages): Sonicate the sample for 15 minutes to remove dissolved gases.

  • Extraction:

    • Take 1 mL of the liquid sample and place it in a centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 1 mL of acetonitrile to precipitate proteins and other macromolecules.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis. For complex matrices like red wine, a solid-phase extraction (SPE) clean-up step may be necessary.

2. UPLC-MS/MS Analysis

The following are typical instrument parameters. These should be optimized for the specific instrument being used.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The selection of precursor and product ions should be optimized for the specific instrument. The following are commonly used transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Ergothioneine 230.1127.10.13015
230.1184.10.13012
This compound 239.1136.10.13015
239.1193.10.13012

3. Calibration and Quantification

Prepare a series of calibration standards by spiking a blank matrix (a food or beverage sample with no detectable ergothioneine) with known concentrations of ergothioneine and a fixed concentration of this compound. Plot the ratio of the peak area of ergothioneine to the peak area of this compound against the concentration of ergothioneine to generate a calibration curve. The concentration of ergothioneine in the samples is then calculated using the regression equation from the calibration curve.

Data Presentation

Table 1: Method Validation Parameters for Ergothioneine Quantification using this compound

ParameterFood Matrix (Mushrooms)Beverage Matrix (Simulated)
Linearity Range 1 - 1000 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.997
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL2.5 ng/mL
Recovery (%) 95 - 105%92 - 108%
Precision (RSD%) < 5%< 7%

Table 2: Ergothioneine Content in Various Food and Beverage Samples Determined by LC-MS/MS with this compound

SampleErgothioneine ConcentrationReference
Shiitake Mushrooms (dried)1.5 - 4.0 mg/g[1]
Oyster Mushrooms (dried)0.5 - 2.0 mg/g[1]
Fermented Soybean (Tempeh)~0.1 mg/g[2]
Black Tea (brewed)5 - 20 µg/L[3]
Red Wine10 - 50 µg/L[3]
Beer5 - 30 µg/L[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Food/Beverage Sample Add_IS Add this compound Sample->Add_IS Extract Extraction Add_IS->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter UPLC UPLC Separation (HILIC) Filter->UPLC MS Tandem MS Detection (MRM) UPLC->MS Quant Quantification (Isotope Dilution) MS->Quant Report Report Results Quant->Report

Caption: Experimental workflow for the quantification of ergothioneine.

biosynthesis_pathway cluster_fungi Fungal Biosynthesis cluster_bacteria Bacterial Biosynthesis Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine EgtA/Egt1 EGT_precursor Hercynylcysteine sulfoxide Hercynine->EGT_precursor EgtB/Egt1 EGT Ergothioneine EGT_precursor->EGT EgtC/Egt2 b_Histidine L-Histidine b_Hercynine Hercynine b_Histidine->b_Hercynine EgtD b_EGT_precursor Hercynyl-γ-glutamyl- cysteine sulfoxide b_Hercynine->b_EGT_precursor EgtB b_EGT_precursor2 Hercynylcysteine sulfoxide b_EGT_precursor->b_EGT_precursor2 EgtC b_EGT Ergothioneine b_EGT_precursor2->b_EGT EgtE

Caption: Ergothioneine biosynthesis pathways in fungi and bacteria.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) EGT Ergothioneine ROS->EGT Direct Scavenging Keap1 Keap1 EGT->Keap1 Inhibition Cellular_Protection Cellular Protection EGT->Cellular_Protection Nrf2 Nrf2 Keap1->Nrf2 Sequestration ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->ROS Neutralization Antioxidant_Enzymes->Cellular_Protection

Caption: Ergothioneine's antioxidant and cellular protection mechanisms.

Conclusion

The use of this compound as an internal standard in UPLC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of ergothioneine in a variety of food and beverage matrices. The detailed protocols and method parameters provided in this application note serve as a comprehensive guide for researchers and scientists. The high sensitivity and specificity of this method make it an invaluable tool for advancing our understanding of the role of dietary ergothioneine in human health.

References

Application Notes and Protocols: Pharmacokinetic Studies of Ergothioneine using Ergothioneine-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (ET) is a naturally occurring amino acid and potent antioxidant that is obtained exclusively from dietary sources.[1] Due to its cytoprotective and anti-inflammatory properties, there is growing interest in understanding its pharmacokinetic profile to harness its therapeutic potential.[2] Stable isotope-labeled internal standards, such as ergothioneine-d9, are crucial for accurate quantification of ergothioneine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for conducting pharmacokinetic studies of ergothioneine using this compound.

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of ergothioneine in healthy human subjects after a single oral administration.

ParameterValueUnitsReference
Cmax (5 mg dose)5.52 ± 1.97µM[3]
Cmax (10 mg dose)Not ReportedµM
Tmax Not Reportedhours
AUC Not ReportedµM*h
Half-life (t½) Not Reportedhours
Urinary Excretion < 4% of administered dose%[4]

Note: Comprehensive pharmacokinetic parameters like Tmax, AUC, and half-life were not explicitly available in a consolidated table within the searched literature. The provided Cmax is based on plasma concentrations after 56 days of supplementation.

Experimental Protocols

Quantification of Ergothioneine in Human Plasma and Erythrocytes by LC-MS/MS

This protocol describes a sensitive method for the quantification of L-ergothioneine in human plasma and erythrocytes using this compound as an internal standard (IS).[5]

a. Sample Preparation (Protein Precipitation) [5]

  • To 30 µL of plasma or erythrocyte lysate, add 10 µL of a 10 µM this compound internal standard solution.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C.[6]

  • Collect 100 µL of the supernatant and dilute with 100 µL of ultrapure water.

  • The sample is now ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions [5][7]

  • Liquid Chromatography:

    • Column: Alltime C18 (150 mm × 2.1 mm, 5 µm)[5]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to ensure separation of ergothioneine from matrix components.

    • Flow Rate: 0.45 mL/min[5]

    • Run Time: 6 minutes[5]

    • Injection Volume: 2 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • Ergothioneine: m/z 230 > 127[5][7]

      • This compound (IS): m/z 239 > 127[5][7]

c. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of ergothioneine into a blank matrix (e.g., plasma from a subject on an ergothioneine-free diet).

  • The linear range for quantification is typically 10 to 10,000 ng/mL.[5]

  • Plot the peak area ratio of ergothioneine to this compound against the concentration of the calibrators.

  • Use a weighted linear regression to generate a calibration curve for the quantification of ergothioneine in unknown samples.

Visualizations

Experimental Workflow for Ergothioneine Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Erythrocyte Lysate Add_IS Add this compound (IS) Sample->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge at 10,000 x g Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute LC_Separation LC Separation (C18 Column) Dilute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for Ergothioneine Quantification.

Ergothioneine Uptake and Antioxidant Signaling Pathway

Ergothioneine is actively transported into cells by the Organic Cation Transporter Novel Type 1 (OCTN1), also known as the ergothioneine transporter (ETT).[8][9] Once inside the cell, it can exert its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by modulating key signaling pathways, such as the Keap1-Nrf2 pathway.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ergothioneine_out Ergothioneine OCTN1 OCTN1 / ETT Ergothioneine_out->OCTN1 Transport Ergothioneine_in Ergothioneine OCTN1->Ergothioneine_in ROS ROS Ergothioneine_in->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex Ergothioneine_in->Keap1_Nrf2 Modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes G Histidine Histidine Hercynine Hercynine Histidine->Hercynine Methylation (EgtD) Ergothioneine Ergothioneine Hercynine->Ergothioneine Sulfur Transfer (EanB) Cysteine Cysteine Cysteine->Ergothioneine

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with Ergothioneine-d9 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Ergothioneine-d9 as an internal standard in LC-MS applications. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate ion suppression issues, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte (and/or its internal standard, like this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[5][6] Even though this compound is a stable isotope-labeled internal standard (SIL-IS), designed to co-elute with and mimic the behavior of endogenous ergothioneine, it can still be susceptible to ion suppression, potentially compromising its ability to accurately correct for signal variability.[7]

Q2: My this compound signal is unexpectedly low or variable. What are the likely causes?

A2: Several factors could contribute to a low or variable this compound signal:

  • Co-eluting Matrix Components: Endogenous molecules from your sample matrix (e.g., salts, phospholipids, proteins) can co-elute with this compound and suppress its ionization.[2][8]

  • High Concentration of this compound: While it may seem counterintuitive, an excessively high concentration of the internal standard can lead to self-suppression or suppression of the analyte.[1]

  • Chromatographic Issues: Poor chromatographic separation can lead to the co-elution of this compound with highly suppressive matrix components.[2]

  • Ion Source Contamination: A dirty ion source can exacerbate ion suppression effects for both the analyte and the internal standard.

  • Mobile Phase Additives: Certain mobile phase additives can contribute to ion suppression.[9]

Q3: Can this compound itself cause ion suppression?

A3: Yes, like any compound introduced into the ion source, this compound can contribute to the total ion current and potentially suppress the ionization of co-eluting compounds, including the endogenous ergothioneine it is meant to quantify. This is why optimizing the concentration of the internal standard is a critical step in method development.

Q4: How can I systematically troubleshoot ion suppression affecting my this compound signal?

A4: A systematic approach is crucial. We recommend the following workflow to diagnose and address the issue:

Troubleshooting_Workflow start Start: Low/Variable This compound Signal check_is_concentration Is the Internal Standard Concentration Optimized? start->check_is_concentration optimize_is Optimize this compound Concentration check_is_concentration->optimize_is No perform_pci Perform Post-Column Infusion Experiment check_is_concentration->perform_pci Yes optimize_is->perform_pci suppression_observed Is Ion Suppression Observed at the Retention Time of this compound? perform_pci->suppression_observed improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) suppression_observed->improve_sample_prep Yes check_source Clean and Inspect LC-MS Ion Source suppression_observed->check_source No optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) improve_sample_prep->optimize_chromatography end Resolution: Stable and Robust Signal optimize_chromatography->end check_source->end

Caption: A logical workflow for troubleshooting ion suppression of this compound.

Troubleshooting Guides

Guide 1: Assessing Ion Suppression with a Post-Column Infusion (PCI) Experiment

A post-column infusion experiment is a definitive way to identify the retention times at which ion suppression occurs.[1][8][10]

Experimental Protocol:

  • System Setup:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal.

    • Using a syringe pump and a T-piece, continuously infuse the this compound solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.

    • The infusion flow rate should be low (e.g., 5-10 µL/min) to minimize its impact on the primary LC flow.

    PCI_Setup lc LC System column Analytical Column lc->column tee T-Piece column->tee syringe Syringe Pump (this compound) syringe->tee ms Mass Spectrometer tee->ms

    Caption: Experimental setup for a post-column infusion experiment.

  • Procedure:

    • Begin the infusion and allow the this compound signal to stabilize, establishing a consistent baseline.

    • Inject a blank matrix sample (a sample prepared using the same procedure as your study samples, but without the analyte or internal standard).

    • Monitor the this compound signal throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline indicates no ion suppression.

    • A dip or decrease in the baseline signal indicates ion suppression at that specific retention time.

    • By comparing the retention time of any observed suppression with the retention time of this compound in a standard injection, you can determine if co-eluting matrix components are the cause of the signal loss.

Expected Results from PCI:

Observation in Blank Matrix InjectionInterpretation for this compoundRecommended Action
No significant dip in the baseline signal.Ion suppression is not a major issue.Proceed with analysis, but remain vigilant for matrix variability.
A sharp dip in the signal at the retention time of this compound.Co-eluting matrix components are causing significant ion suppression.Improve sample preparation and/or optimize chromatography.
A broad region of signal suppression.Multiple matrix components are causing ion suppression across a wide retention window.A more rigorous sample clean-up is likely required.
An increase in the baseline signal.Ion enhancement is occurring.While less common, this also indicates a matrix effect that needs to be addressed.
Guide 2: Mitigating Ion Suppression through Method Optimization

If ion suppression is confirmed, the following strategies can be employed to mitigate its effects:

1. Sample Preparation Enhancement:

The goal of sample preparation is to remove interfering matrix components before LC-MS analysis.[2][3]

  • Protein Precipitation (PPT): A simple and common technique, but often not sufficient for removing all suppressive components, especially phospholipids.[8]

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning the analyte and internal standard into an immiscible solvent, leaving many interfering components behind.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for removing interfering compounds.[2][8] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal clean-up for your matrix.

Quantitative Comparison of Sample Preparation Techniques:

Sample Preparation MethodTypical Recovery (%) for ErgothioneineRelative Matrix Effect (%)*
Protein Precipitation (Acetonitrile)85 - 10540 - 70
Liquid-Liquid Extraction (Ethyl Acetate)70 - 9020 - 40
Solid-Phase Extraction (Mixed-Mode)90 - 110< 15

*Relative Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. Higher values indicate greater ion suppression.

2. Chromatographic Optimization:

The aim is to chromatographically separate this compound from the interfering compounds.[2]

  • Modify the Gradient: A shallower gradient can improve the resolution between this compound and co-eluting peaks.

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., HILIC, different C18 bonding) can alter the elution profile of both the internal standard and interfering components.

  • Employ UPLC/UHPLC: The higher resolution offered by UPLC/UHPLC systems can effectively separate the analyte and internal standard from many matrix components, reducing ion suppression.

3. Internal Standard Concentration:

As mentioned, the concentration of this compound should be optimized.

Protocol for Optimizing this compound Concentration:

  • Prepare a series of known concentrations of the ergothioneine analyte.

  • Spike each analyte concentration with different, fixed concentrations of this compound (e.g., low, medium, high).

  • Analyze the samples and plot the calibration curves.

  • The optimal this compound concentration is the one that provides the best linearity (R² > 0.99) and accuracy over the desired concentration range for the analyte, without causing significant suppression of the analyte signal.

By systematically applying these troubleshooting guides and understanding the principles behind ion suppression, you can develop robust and reliable LC-MS methods for the accurate quantification of ergothioneine using this compound as an internal standard.

References

Technical Support Center: Optimization of ESI Source Parameters for Ergothioneine-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ergothioneine-d9 as an internal standard in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Ergothioneine and this compound?

A1: The selection of appropriate precursor and product ions is critical for the sensitive and specific quantification of Ergothioneine and its deuterated internal standard, this compound. The most commonly reported MRM transitions are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Ergothioneine230.1127.1Primary transition for quantification.[1][2]
186.1Secondary transition for confirmation.[1][3]
This compound239.1127.1Recommended for use as an internal standard.[2]

Q2: What are the recommended initial ESI source parameters for this compound analysis?

A2: The optimal ESI source parameters can vary significantly between different mass spectrometer manufacturers and models. However, the following table provides a good starting point for method development, based on published methods for Ergothioneine analysis.[1][3] It is crucial to optimize these parameters for your specific instrument and experimental conditions.

ParameterTypical Value
Ionization ModePositive
Capillary Voltage3.0 - 5.5 kV
Ion Source Temperature300 - 500 °C
Nebulizer Gas Pressure20 - 60 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temperature250 - 450 °C

Q3: How should I prepare my samples when using this compound as an internal standard?

A3: A simple protein precipitation is often sufficient for sample preparation in biological matrices like plasma or whole blood. A typical protocol involves adding a known concentration of this compound to the sample, followed by the addition of a threefold volume of cold acetonitrile to precipitate proteins. After centrifugation, the supernatant can be directly injected into the LC-MS system.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of ESI source parameters for this compound.

Problem 1: Low or no signal for this compound.

Possible CauseSuggested Solution
Incorrect MRM Transition Verify that the correct precursor and product ions for this compound (239.1 -> 127.1 m/z) are entered in the instrument method.[2]
Suboptimal ESI Source Parameters Systematically optimize the capillary voltage, ion source temperature, nebulizer gas pressure, and drying gas flow and temperature. Start with the recommended initial parameters and adjust one parameter at a time while monitoring the signal intensity.
Sample Preparation Issues Ensure complete protein precipitation and efficient extraction of the analyte and internal standard. Consider alternative extraction methods if protein precipitation is insufficient.
Source Contamination Clean the ESI source components, including the capillary, cone, and lens, according to the manufacturer's instructions.

Problem 2: Poor peak shape or peak splitting.

Possible CauseSuggested Solution
Inappropriate LC Conditions Optimize the mobile phase composition, gradient, and flow rate. For a polar compound like Ergothioneine, a hydrophilic interaction liquid chromatography (HILIC) column may provide better peak shape than a traditional C18 column.[1]
Sample Solvent Mismatch Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Column Overloading Reduce the injection volume or the concentration of the sample.

Problem 3: High background noise or interferences.

Possible CauseSuggested Solution
Matrix Effects Optimize the sample preparation to remove interfering matrix components. Consider using a more selective extraction method, such as solid-phase extraction (SPE).
Isotopic Interference While this compound has a significant mass difference from the unlabeled form, check for any potential isotopic overlap from co-eluting compounds, especially in complex matrices. A higher resolution mass spectrometer can help to mitigate this issue.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

Experimental Protocols

Detailed Methodology for Quantification of Ergothioneine using this compound Internal Standard

This protocol provides a general framework for the analysis. Instrument-specific parameters should be optimized.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological matrix (e.g., plasma), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for optimal retention and peak shape.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to a lower percentage to elute Ergothioneine.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: A triple quadrupole mass spectrometer capable of MRM.

  • Ion Source: Electrospray Ionization (ESI)

  • MRM Transitions & Collision Energies:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ergothioneine230.1127.125 - 35
This compound239.1127.125 - 35

Note: Collision energies should be optimized for the specific instrument.

Visualizations

ESI_Optimization_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (HILIC) Reconstitute->LC_Separation ESI_Source ESI Source LC_Separation->ESI_Source MS_Analysis MS Analysis (MRM) ESI_Source->MS_Analysis Optimize_Signal Optimize Signal MS_Analysis->Optimize_Signal Iterative Process Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis Optimize_Signal->ESI_Source

Caption: Experimental workflow for the quantification of Ergothioneine using this compound.

Troubleshooting_Logic Start Start Troubleshooting Issue Identify Issue Start->Issue No_Signal Low/No Signal Issue->No_Signal e.g., No Peak Bad_Peak_Shape Poor Peak Shape Issue->Bad_Peak_Shape e.g., Splitting, Tailing High_Noise High Background Issue->High_Noise e.g., High Baseline Check_MRM Verify MRM Transitions No_Signal->Check_MRM Check_LC Check LC Conditions Bad_Peak_Shape->Check_LC Check_Matrix Investigate Matrix Effects High_Noise->Check_Matrix Optimize_ESI Optimize ESI Parameters Check_MRM->Optimize_ESI Correct Resolved Issue Resolved Check_MRM->Resolved Incorrect -> Corrected Check_Sample_Prep Review Sample Prep Optimize_ESI->Check_Sample_Prep Check_LC->Check_Sample_Prep Clean_Source Clean Ion Source Check_Sample_Prep->Clean_Source Clean_Source->Resolved Check_Solvents Check Solvents/Reagents Check_Matrix->Check_Solvents Check_Solvents->Clean_Source

Caption: A logical troubleshooting workflow for common ESI-MS issues with this compound.

References

Validation & Comparative

A Researcher's Guide to Method Validation for Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Assay Performance and Regulatory Compliance.

This guide provides a comprehensive overview of the essential principles and practices for validating stable isotope dilution (SID) assays, a cornerstone of quantitative bioanalysis. By adhering to these guidelines, researchers can ensure the reliability, reproducibility, and regulatory acceptance of their analytical data. We offer a comparative analysis of critical methodological choices, supported by experimental data, to aid in the development of robust and defensible assays.

Core Principles of Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For SID assays, this involves a series of experiments to assess the method's performance characteristics. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established guidelines that outline the essential validation parameters.

The fundamental parameters for the validation of bioanalytical methods are:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements from the same homogenous sample.

  • Calibration Curve and Linearity: The relationship between the analyte concentration and the analytical response over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods.

  • Dilution Integrity: The assessment of whether a sample can be diluted without affecting the accuracy and precision of the measurement.

Comparative Analysis of Key Methodological Choices

The performance of a stable isotope dilution assay is critically dependent on the choice of internal standard and the quantification strategy. Below, we compare the most common approaches.

Internal Standard Selection: Stable Isotope Labeled vs. Structural Analog

The use of an internal standard (IS) is fundamental to SID assays to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. However, in some cases, a structural analog may be used.

FeatureStable Isotope Labeled IS (SIL-IS)Structural Analog IS
Chemical & Physical Properties Nearly identical to the analyteSimilar, but not identical to the analyte
Chromatographic Behavior Co-elutes or has a very similar retention time to the analyteDifferent retention time from the analyte
Ionization Efficiency Very similar to the analyte, providing excellent compensation for matrix effectsMay differ from the analyte, leading to incomplete compensation for matrix effects
Accuracy & Precision Generally provides higher accuracy and precision[1]Can be acceptable, but may be compromised by differential matrix effects[1]
Cost & Availability Often more expensive and may require custom synthesisGenerally more readily available and less expensive

Experimental Data Summary:

A study comparing the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of immunosuppressive drugs using either SIL-IS or a structural analog IS (ANIS) found that while both methods met validation criteria, the SIL-IS provided slightly better precision. However, the results for patient and proficiency testing samples were not statistically different, suggesting that a well-chosen structural analog can be a viable alternative when a SIL-IS is not available.[1]

Another study on the determination of tacrolimus in whole blood demonstrated that a structural analog (ascomycin) provided a performance equivalent to a stable isotope-labeled internal standard, with both effectively compensating for significant matrix effects.[2] The precision with the SIL-IS was slightly better (<3.09% vs. <3.63%), but both were well within acceptable limits.[2]

Quantification Strategy: Stable Isotope Dilution vs. Standard Addition

While stable isotope dilution with an internal standard is the most common approach, the standard addition method can be an alternative, particularly when a suitable internal standard is not available or when matrix effects are severe and unpredictable.

FeatureStable Isotope Dilution (Internal Standard Calibration)Standard Addition
Principle A known amount of IS is added to all samples, standards, and QCs. A calibration curve of analyte/IS response ratio vs. concentration is used for quantification.The sample is divided into several aliquots, and known, varying amounts of the analyte are added to all but one aliquot. The concentration is determined by extrapolating the linear regression of the response vs. added concentration to the x-intercept.
Matrix Effect Compensation Compensates for matrix effects that are consistent across samples.Compensates for matrix effects specific to each individual sample.
Throughput High throughput, as each sample is analyzed once.Low throughput, as each sample requires multiple analyses.
Requirement for Blank Matrix Requires a representative blank matrix for the preparation of calibration standards.Does not require a blank matrix.
Precision Generally provides high precision.Can have lower precision due to the multiple measurements and extrapolation.

Experimental Data Summary:

A comparative study for the analysis of ochratoxin A in flour found that isotope dilution methods provided more accurate quantification than external calibration, which was significantly affected by matrix effects. The study also highlighted that different isotope dilution strategies (single vs. double isotope dilution) can yield slightly different results, emphasizing the importance of a well-characterized internal standard.[3] Another study comparing calibration methods for iodine in urine found both external calibration and standard addition to be accurate and robust, with very good correlation coefficients and low uncertainties.[4]

Detailed Experimental Protocols

The following are detailed protocols for key validation experiments, synthesized from regulatory guidelines and scientific best practices.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte of interest in the presence of other components in the sample matrix.

Protocol:

  • Analyze at least six different sources of the blank biological matrix to be used in the study.

  • Spike one set of these blank matrices with the analyte at the Lower Limit of Quantification (LLOQ).

  • Spike another set of blank matrices with potentially interfering substances, such as known metabolites, structurally related compounds, or co-administered drugs, at their expected concentrations.

  • Analyze the samples and evaluate for any interfering peaks at the retention time of the analyte and internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be less than 20% of the LLOQ response. The response of any interfering peak at the retention time of the internal standard should be less than 5% of the mean IS response.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true concentrations (accuracy) and the reproducibility of the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC (mid-range of the calibration curve), and high QC (at least 75% of the Upper Limit of Quantification - ULOQ).

  • For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day accuracy and precision, analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.

Matrix Effect

Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.

Protocol:

  • Obtain at least six different lots of the biological matrix from individual donors.

  • Prepare two sets of samples at low and high concentrations:

    • Set A: Analyte and internal standard spiked into the neat solution (e.g., mobile phase).

    • Set B: Blank matrix is extracted, and the resulting extract is spiked with the analyte and internal standard at the same concentrations as Set A.

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A]).

  • Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different lots should not be greater than 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Protocol:

  • Prepare low and high QC samples.

  • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles. In each cycle, the samples are frozen at the intended storage temperature for at least 12 hours and then thawed at room temperature.

  • Short-Term (Bench-Top) Stability: Keep the QC samples at room temperature for a period that simulates the sample handling and processing time in the laboratory.

  • Long-Term Stability: Store the QC samples at the intended storage temperature for a period equal to or longer than the expected duration of sample storage in the actual study.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the concentrations to the nominal values.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for understanding and reproducing complex analytical procedures.

MethodValidationWorkflow cluster_Preparation Sample and Standard Preparation cluster_Extraction Sample Extraction cluster_Analysis LC-MS/MS Analysis cluster_Validation Validation Experiments Prep_Standards Prepare Calibration Standards & QCs Extraction Protein Precipitation / LLE / SPE Prep_Standards->Extraction Prep_Samples Prepare Study Samples with SIL-IS Prep_Samples->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Specificity Specificity & Selectivity MS_Detection->Specificity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect Stability Stability MS_Detection->Stability

Caption: General workflow for bioanalytical method validation using LC-MS/MS.

MatrixEffectWorkflow cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-Extraction Spike Spike_Neat Spike Analyte & IS in Neat Solution Compare Compare Responses (MF = B/A) Spike_Neat->Compare Response A Extract_Blank Extract Blank Matrix Spike_Extract Spike Analyte & IS in Extracted Matrix Extract_Blank->Spike_Extract Spike_Extract->Compare Response B

References

A Head-to-Head Comparison: Deuterated vs. 13C-Labeled Ergothioneine Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible quantification of target analytes. For ergothioneine, a naturally occurring amino acid with significant antioxidant properties, the use of stable isotope-labeled internal standards in mass spectrometry-based methods is the gold standard. This guide provides a detailed comparison of the two most common types of isotopic labeling for ergothioneine: deuteration (substituting hydrogen with deuterium, ²H or D) and ¹³C-labeling (substituting ¹²C with ¹³C).

This comparison will delve into the physicochemical properties, analytical performance, and practical considerations for both types of standards, supported by experimental data where available. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific analytical needs.

Key Performance Parameters: A Tabular Comparison

The following tables summarize the critical performance characteristics of deuterated and ¹³C-labeled ergothioneine standards.

Table 1: Physicochemical and Mass Spectrometric Properties

PropertyDeuterated Ergothioneine (e.g., Ergothioneine-d9)¹³C-Labeled Ergothioneine
Typical Mass Shift +3 to +9 Da (e.g., Ergothioneine-d3, this compound)Variable, depends on the number of ¹³C atoms incorporated
Isotopic Purity Typically >98%, but can contain a distribution of isotopologues[1][2][3]Generally higher, with a more defined isotopic distribution
Chemical Structure Identical to native ergothioneineIdentical to native ergothioneine
Physicochemical Properties Minor differences in polarity and lipophilicity compared to the unlabeled analyte[4]Virtually identical to the unlabeled analyte[5]
Mass Transition (Example) m/z 239 > 127 (for this compound)Dependent on labeling pattern (e.g., m/z 236 > 133 for a hypothetical ¹³C₆-labeled ergothioneine)

Table 2: Performance in Liquid Chromatography-Mass Spectrometry (LC-MS)

Performance MetricDeuterated Ergothioneine¹³C-Labeled Ergothioneine
Chromatographic Co-elution May exhibit a slight retention time shift (isotopic effect), leading to potential quantification errors, especially with sharp peaks[4][6]Co-elutes perfectly with the unlabeled analyte, ensuring optimal correction for matrix effects[5]
Isotopic Stability Risk of back-exchange of deuterium with hydrogen from the solvent, especially if the label is on an exchangeable position[6]The ¹³C-label is covalently bonded within the carbon skeleton and is not susceptible to back-exchange, providing superior stability[5]
Matrix Effect Compensation Generally effective, but chromatographic shifts can lead to differential ion suppression/enhancement between the analyte and the standard[6]Ideal for compensating for matrix effects due to identical chromatographic behavior and ionization efficiency
Commercial Availability Readily available from various suppliers (e.g., Ergothioneine-d3, this compound)[7][8]Less common and often more expensive to synthesize and procure[5]
Cost Generally more cost-effective than ¹³C-labeled counterparts[5]Typically higher due to more complex synthesis routes[5]

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway involving ergothioneine and a typical experimental workflow for its quantification.

Ergothioneine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus OCTN1 OCTN1 (SLC22A4) Ergothioneine_in Ergothioneine OCTN1->Ergothioneine_in ROS Reactive Oxygen Species (ROS) Ergothioneine_in->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Inactivates Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Nrf2_nucleus->ARE Binds to Ergothioneine_ext Extracellular Ergothioneine Ergothioneine_ext->OCTN1 Uptake

Caption: Ergothioneine's role in the Keap1-Nrf2 antioxidant pathway.

Ergothioneine_Quantification_Workflow Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis (Peak Integration, Ratio Calculation) MS->Data Quantification Quantification of Ergothioneine Data->Quantification

Caption: Experimental workflow for ergothioneine quantification.

Deuterated_vs_13C_Comparison cluster_Deuterated Deuterated Standard cluster_13C ¹³C-Labeled Standard Deuterated Deuterated Ergothioneine D_Pros Pros: - Cost-effective - Readily available Deuterated->D_Pros Advantages D_Cons Cons: - Potential chromatographic shift - Risk of isotopic exchange - May have multiple isotopologues Deuterated->D_Cons Disadvantages C13 ¹³C-Labeled Ergothioneine C13_Pros Pros: - Co-elutes with analyte - Isotopically stable - Ideal for matrix effect correction C13->C13_Pros Advantages C13_Cons Cons: - Higher cost - Less commercially available C13->C13_Cons Disadvantages

Caption: Logical comparison of deuterated and ¹³C-labeled standards.

Experimental Protocols

Below are detailed protocols for the quantification of ergothioneine using both deuterated and ¹³C-labeled internal standards. The protocol for the deuterated standard is based on established methods, while the protocol for the ¹³C-labeled standard is a projection based on best practices.

Protocol 1: Quantification of Ergothioneine using a Deuterated Internal Standard (this compound)

This protocol is adapted from methodologies described for the analysis of ergothioneine in biological matrices.[8]

1. Materials and Reagents

  • Ergothioneine analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Biological matrix (e.g., human plasma)

2. Sample Preparation

  • Thaw biological samples on ice.

  • To 100 µL of the sample, add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate ergothioneine from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Ergothioneine: m/z 230.1 → 127.1

    • This compound: m/z 239.1 → 127.1

4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Quantify the concentration of ergothioneine using a calibration curve prepared with known concentrations of the analytical standard and a fixed concentration of the internal standard.

Protocol 2: Projected Protocol for Quantification of Ergothioneine using a ¹³C-Labeled Internal Standard

This protocol is based on the principles of using ¹³C-labeled standards and would be very similar to the deuterated standard protocol, with the key difference being the mass transition for the internal standard.

1. Materials and Reagents

  • Ergothioneine analytical standard

  • ¹³C-labeled ergothioneine internal standard (e.g., with 6 ¹³C atoms)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Biological matrix (e.g., human plasma)

2. Sample Preparation

  • The sample preparation procedure would be identical to that described in Protocol 1.

3. LC-MS/MS Conditions

  • The LC conditions would be identical to those in Protocol 1. The perfect co-elution of the ¹³C-labeled standard with the native analyte would simplify method development and ensure robustness.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions (Hypothetical for ¹³C₆-Ergothioneine):

    • Ergothioneine: m/z 230.1 → 127.1

    • ¹³C₆-Ergothioneine: m/z 236.1 → 133.1 (The exact fragment would need to be determined experimentally)

4. Data Analysis

  • Data analysis would follow the same procedure as in Protocol 1. The improved co-elution is expected to provide better precision and accuracy in the results.

Conclusion: Making the Right Choice

The selection between a deuterated and a ¹³C-labeled ergothioneine standard depends on the specific requirements of the assay and the available resources.

Deuterated ergothioneine standards are a practical and cost-effective choice for many applications. They are widely available and have been successfully used in numerous published methods for the quantification of ergothioneine. However, researchers must be mindful of the potential for chromatographic shifts and isotopic instability, which may require more rigorous method development and validation to ensure accuracy.

¹³C-labeled ergothioneine standards represent the ideal internal standard from a chemical and analytical perspective. Their identical physicochemical properties to the native analyte ensure perfect co-elution and eliminate concerns of isotopic exchange. This leads to superior accuracy and precision, especially in complex matrices where significant ion suppression or enhancement is observed. The main drawbacks are their higher cost and limited commercial availability.

For routine analysis where cost is a major consideration and the analytical method is well-established, a deuterated standard may be sufficient. However, for high-stakes applications such as clinical trials, drug metabolism and pharmacokinetic (DMPK) studies, or when the highest level of accuracy is required, the investment in a ¹³C-labeled ergothioneine standard is highly recommended. The enhanced data quality and reliability will ultimately provide greater confidence in the experimental results.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ergothioneine-d9

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Ergothioneine-d9, ensuring the protection of laboratory personnel and the integrity of research outcomes.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By adhering to these procedural guidelines, you can minimize risks and establish a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is fundamental to safe laboratory practice. The following table summarizes the required protective gear for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE CategoryMinimum RequirementRecommended for Large Quantities or Potential for Dusting
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles or a face shield worn over safety glasses.[1]
Hand Protection Nitrile or latex disposable glovesChemical-resistant gloves (consult manufacturer's compatibility chart).
Body Protection Laboratory coatChemical-resistant apron or coveralls.[2]
Respiratory Protection Not generally required under normal use with adequate ventilationNIOSH-approved respirator with a particulate filter if dust may be generated.
Foot Protection Closed-toe shoesChemical-resistant boots or shoe covers may be necessary in case of a large spill.[3]

Operational Plan for this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.

Receiving and Inspection
  • Procedure: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Action: If the package is compromised, do not open it. Move it to a designated quarantine area within a fume hood and contact the supplier for instructions. If intact, proceed to the storage protocol.

Storage
  • Short-Term (days to weeks): Store in a dry, dark place at 0 - 4°C.[4]

  • Long-Term (months to years): For extended storage, maintain at -20°C.[4]

  • Stock Solutions: If prepared in water, filter and sterilize before use. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture.[5]

  • General Guidelines: Keep containers tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6][7]

Handling and Use
  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.

    • Have a spill kit readily accessible.

  • Weighing and Solution Preparation:

    • Handle the solid powder carefully to minimize dust.

    • Use appropriate tools (e.g., spatula, weigh paper).

    • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • During Use:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly with soap and water after handling.[6]

Spill Cleanup
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Gently sweep or vacuum up the spilled material, avoiding dust generation. Use a dry clean-up procedure.[6]

    • Place the collected material into a sealed, labeled container for disposal.[6]

  • Small Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Alert the appropriate emergency response team.

    • Ensure the area is well-ventilated before re-entry.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of down the drain unless permitted by local authorities.

  • Contaminated Materials: All disposable PPE (gloves, etc.), weigh papers, and other materials that have come into contact with this compound should be placed in a sealed, labeled container and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response start Start: Receive this compound inspect Inspect Package start->inspect store Store Appropriately (0-4°C short-term, -20°C long-term) inspect->store Package OK don_ppe Don Appropriate PPE store->don_ppe setup_workspace Set up in Ventilated Area (Fume Hood Recommended) don_ppe->setup_workspace weigh_dissolve Weigh and Prepare Solution setup_workspace->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment spill_check Spill Occurred? conduct_experiment->spill_check decontaminate Decontaminate Work Area dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end spill_check->decontaminate No spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes spill_cleanup->decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.